CEP-28122
Description
The exact mass of the compound (1S,2S,3R,4R)-3-[5-Chloro-2-((S)-1-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-ylamino)-pyrimidin-4-ylamino]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35ClN6O3/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34)/t17-,18+,19+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJAFFLJAJMYLK-CVOKMOJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC2=C1CC[C@H](CC2)N3CCOCC3)NC4=NC=C(C(=N4)N[C@@H]5[C@@H]6C[C@H]([C@@H]5C(=O)N)C=C6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501098750 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-[[5-chloro-2-[[(7R)-6,7,8,9-tetrahydro-1-methoxy-7-(4-morpholinyl)-5H-benzocyclohepten-2-yl]amino]-4-pyrimidinyl]amino]-, (1R,2R,3S,4S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501098750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431697-87-8 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-[[5-chloro-2-[[(7R)-6,7,8,9-tetrahydro-1-methoxy-7-(4-morpholinyl)-5H-benzocyclohepten-2-yl]amino]-4-pyrimidinyl]amino]-, (1R,2R,3S,4S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-[[5-chloro-2-[[(7R)-6,7,8,9-tetrahydro-1-methoxy-7-(4-morpholinyl)-5H-benzocyclohepten-2-yl]amino]-4-pyrimidinyl]amino]-, (1R,2R,3S,4S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501098750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of CEP-28122 (Lestaurtinib)
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-28122, also known as lestaurtinib, is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor belonging to the indolocarbazole class of compounds. It was primarily investigated for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations, a patient population with a historically poor prognosis. Lestaurtinib exerts its anti-neoplastic effects by competitively inhibiting the ATP-binding sites of several key oncogenic kinases, most notably FLT3, Janus kinase 2 (JAK2), and Tropomyosin receptor kinase (Trk) family members. This inhibition disrupts downstream signaling cascades crucial for cancer cell proliferation, survival, and differentiation, ultimately leading to apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its kinase inhibition profile, effects on cellular signaling pathways, and detailed protocols for key experimental assays.
Core Mechanism of Action: Multi-Kinase Inhibition
This compound functions as an ATP-competitive inhibitor, targeting the catalytic domains of several protein tyrosine kinases. Its primary targets are central to the pathogenesis of various hematological malignancies and solid tumors.
Inhibition of FMS-like Tyrosine Kinase 3 (FLT3)
Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in AML and are associated with increased relapse rates and reduced overall survival.[1] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic blasts. This compound potently inhibits both wild-type and mutated FLT3, with IC50 values in the low nanomolar range.[1][2] By blocking FLT3 autophosphorylation, lestaurtinib abrogates downstream signaling through the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[3]
Inhibition of Janus Kinase 2 (JAK2)
The JAK/STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, essential for normal hematopoiesis. Dysregulation of this pathway, often through activating mutations such as JAK2 V617F, is a hallmark of myeloproliferative neoplasms (MPNs). This compound is a potent inhibitor of both wild-type and V617F-mutated JAK2.[1][4] This inhibition leads to the suppression of STAT3 and STAT5 phosphorylation, key transcription factors that regulate the expression of genes involved in cell survival and proliferation, such as Bcl-xL.[5][6]
Inhibition of Tropomyosin Receptor Kinase (Trk) Family
The Trk family of neurotrophin receptors, including TrkA, TrkB, and TrkC, are involved in neuronal survival and differentiation. However, their aberrant activation has been implicated in the pathogenesis of various cancers, including neuroblastoma. This compound was initially identified as a Trk inhibitor and demonstrates activity against TrkA, TrkB, and TrkC.[1][7] Inhibition of Trk signaling by lestaurtinib can suppress tumor growth and enhance the efficacy of chemotherapy in preclinical models of neuroblastoma.[8]
Quantitative Data: Kinase Inhibition and Cellular Activity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound (Lestaurtinib)
| Kinase Target | IC50 (nM) | Notes |
| FLT3 | 2-3 | Potent inhibitor of both wild-type and mutated forms.[1][2] |
| JAK2 | 0.9 | Potent inhibitor of both wild-type and V617F mutant.[4] |
| TrkA | < 25 | |
| Aurora Kinase A | 8.1 | Off-target activity. |
| Aurora Kinase B | 2.3 | Off-target activity. |
Table 2: Cellular Activity of this compound (Lestaurtinib)
| Cell Line | Cancer Type | Target Pathway | Assay | IC50 (nM) |
| HEL92.1.7 | Erythroleukemia | JAK2 V617F | Proliferation | 30-100 |
| HEL92.1.7 | Erythroleukemia | JAK2 V617F | STAT5 Phosphorylation | 10-30 |
| Various Hodgkin Lymphoma Lines | Hodgkin Lymphoma | JAK2/STAT | Proliferation (at 300 nM) | 23-66% inhibition |
| Various Hodgkin Lymphoma Lines | Hodgkin Lymphoma | JAK2/STAT | Apoptosis (at 300 nM) | 10-64% increase |
Signaling Pathways Modulated by this compound
The anti-tumor activity of this compound is a direct consequence of its ability to disrupt key signaling networks within cancer cells.
FLT3 Signaling Pathway
Caption: this compound inhibits FLT3 autophosphorylation, blocking downstream signaling pathways.
JAK/STAT Signaling Pathway
Caption: this compound inhibits JAK2, preventing STAT phosphorylation and downstream gene transcription.
Trk Signaling Pathway
Caption: this compound inhibits Trk receptor signaling, impacting cell survival and differentiation.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This biochemical assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase.
-
Materials:
-
Purified recombinant kinase (e.g., FLT3, JAK2)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 384-well plate, add the kinase and substrate peptide.
-
Add the this compound dilutions to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based detection of ADP production).
-
Calculate the percent inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Cell Viability/Proliferation Assay (MTS/MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to this compound treatment.
-
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for FLT3-ITD, HEL92.1.7 for JAK2-V617F)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere or acclimate overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Add the this compound dilutions or a vehicle control (DMSO) to the appropriate wells.
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTS or MTT reagent to each well and incubate for an additional 1-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blotting for Phospho-Protein Analysis
This technique is used to detect changes in the phosphorylation status of target kinases and their downstream effectors following treatment with this compound.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the relative levels of phosphorylated and total proteins.
-
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous AML xenograft model.
-
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
AML cell line (e.g., MV4-11)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Inject a suspension of AML cells (e.g., 5-10 x 10^6 cells) subcutaneously into the flank of the mice. Matrigel may be mixed with the cells to improve tumor take rate.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally at a predetermined dose and schedule.
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by western blotting).
-
Mechanisms of Resistance
Resistance to FLT3 inhibitors like this compound can be primary (intrinsic) or acquired.
-
On-target resistance: Secondary mutations in the FLT3 kinase domain can interfere with drug binding.
-
Off-target resistance: Upregulation of parallel or downstream signaling pathways, such as the PI3K/AKT or MAPK pathways, can bypass the inhibition of FLT3.
-
Stromal-mediated resistance: The bone marrow microenvironment can provide survival signals to leukemic cells, reducing their dependence on FLT3 signaling.
-
Pharmacokinetic resistance: Inadequate drug exposure due to factors like rapid metabolism or poor absorption can lead to insufficient target inhibition.
-
Alternative pathways: In the context of Trk inhibition, a phospho-TrkA-independent pathway involving CD44 signaling has been proposed as a mechanism of resistance to lestaurtinib.[6][9]
Conclusion
This compound (lestaurtinib) is a multi-targeted kinase inhibitor with potent activity against FLT3, JAK2, and Trk kinases. Its mechanism of action involves the direct inhibition of these key oncogenic drivers, leading to the suppression of downstream signaling pathways that are critical for cancer cell proliferation and survival. While clinical development has faced challenges, the study of lestaurtinib has provided valuable insights into the therapeutic potential of targeting these pathways and has informed the development of next-generation kinase inhibitors. The experimental protocols and data presented in this guide serve as a comprehensive resource for researchers investigating the molecular pharmacology of this compound and related compounds.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lestaurtinib Inhibition of the JAK/STAT Signaling Pathway in Hodgkin Lymphoma Inhibits Proliferation and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NGF-induced TrkA/CD44 association is involved in tumor aggressiveness and resistance to lestaurtinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lestaurtinib - Wikipedia [en.wikipedia.org]
- 8. Lestaurtinib Enhances the Anti-tumor Efficacy of Chemotherapy in Murine Xenograft Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Core of ALK Inhibition: A Technical Guide to CEP-28122
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Anaplastic Lymphoma Kinase (ALK) inhibition pathway with a specific focus on the preclinical candidate CEP-28122. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.
Introduction to Anaplastic Lymphoma Kinase (ALK) Signaling
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the brain and can be oncogenically altered in several cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1] In normal physiology, ALK is activated by ligand binding, leading to receptor dimerization and autophosphorylation of the intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are essential for regulating cell proliferation, survival, and differentiation.[1][2]
Oncogenic activation of ALK, often through chromosomal rearrangements (e.g., EML4-ALK in NSCLC and NPM-ALK in ALCL), gene amplification, or point mutations, results in constitutive kinase activity independent of ligand binding.[3][4] This uncontrolled signaling drives cancer cell growth, survival, and metastasis, making ALK a compelling target for cancer therapy.[1][3][4]
This compound: A Potent and Selective ALK Inhibitor
This compound is a highly potent, selective, and orally bioavailable small molecule inhibitor of ALK.[3][4][5] As a diaminopyrimidine derivative, it exerts its therapeutic effect by competing with ATP for the binding site in the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.
Mechanism of Action
This compound directly inhibits the kinase activity of both wild-type and various activated forms of ALK, including NPM-ALK, EML4-ALK, and ALK with activating point mutations.[3] By blocking ALK phosphorylation, this compound effectively dampens the aberrant signaling through the PI3K/AKT, MAPK/ERK, and STAT3 pathways.[6] This inhibition of downstream signaling ultimately leads to decreased cell proliferation and the induction of apoptosis in ALK-positive cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/Assay | Reference |
| ALK Enzymatic IC50 | 1.9 ± 0.5 nM | Recombinant ALK TRF Assay | [3] |
| Cellular ALK Phosphorylation IC50 | ~30 nM | Sup-M2 (NPM-ALK) | [5] |
| Cellular ALK Phosphorylation IC50 | ~30 nM | Karpas-299 (NPM-ALK) | [5] |
| Cellular ALK Phosphorylation IC50 | ~30 nM | NCI-H2228 (EML4-ALK) | [3] |
| Cellular Growth Inhibition (IC50) | ~30 nM | Karpas-299 | [3] |
| Cellular Growth Inhibition (IC50) | ~50 nM | Sup-M2 | [3] |
| Cellular Growth Inhibition (IC50) | ~40 nM | NCI-H2228 | [3] |
| Cellular Growth Inhibition (IC50) | ~25 nM | NCI-H3122 | [3] |
| Cellular Growth Inhibition (IC50) | ~60 nM | NB-1 (ALK amplified) | [3] |
| Selectivity (vs. 259 kinases) | Highly selective for ALK | Millipore Kinase Profiler | [3] |
| Rsk2, 3, 4 IC50 | 7-19 nM | Millipore Kinase Profiler | [3] |
In Vivo Efficacy in Xenograft Models
| Tumor Model | Dosing Regimen | Outcome | Reference |
| Sup-M2 (ALCL) | 30 mg/kg, b.i.d., p.o. | Complete tumor regression | [4] |
| Sup-M2 (ALCL) | 55 or 100 mg/kg, b.i.d., p.o. for 4 weeks | Sustained tumor regression (>60 days post-treatment) | [3][4] |
| Primary Human ALCL Tumorgraft | 55 or 100 mg/kg, b.i.d., p.o. for 2 weeks | Sustained tumor regression | [4] |
| NCI-H2228 (NSCLC) | 30 and 55 mg/kg, b.i.d., p.o. for 12 days | Tumor regression | [3] |
| NCI-H3122 (NSCLC) | 30 mg/kg, b.i.d., p.o. for 12 days | Significant tumor growth inhibition | [3] |
| NCI-H3122 (NSCLC) | 55 mg/kg, b.i.d., p.o. for 12 days | Tumor stasis and partial regression | [3] |
| NB-1 (Neuroblastoma) | 55 mg/kg, b.i.d., p.o. for 12 days | Significant tumor growth inhibition | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's activity.
Recombinant ALK Kinase Assay (Time-Resolved Fluorescence)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant ALK.
Materials:
-
Recombinant ALK enzyme
-
Biotinylated poly-Glu-Tyr (4:1) substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compounds)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the recombinant ALK enzyme and biotinylated substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of a solution containing EDTA, Eu-labeled anti-phosphotyrosine antibody, and SA-APC in detection buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
Read the time-resolved fluorescence signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of ALK Phosphorylation in Cells
This protocol is used to assess the effect of this compound on the phosphorylation status of ALK and its downstream effectors in cultured cancer cells.
Materials:
-
ALK-positive cancer cell lines (e.g., Sup-M2, Karpas-299, NCI-H2228)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed ALK-positive cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Tumor Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
ALK-positive cancer cells (e.g., Sup-M2, NCI-H2228)
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers
-
Animal housing and care facilities
Procedure:
-
Subcutaneously inject a suspension of ALK-positive cancer cells (e.g., 5-10 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., once or twice daily) at the desired dose levels to the treatment groups. The control group receives the vehicle.
-
Measure the tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blot).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor activity of this compound.
Preclinical Drug Development Workflow and Resistance Mechanisms
The development of a targeted inhibitor like this compound follows a structured preclinical workflow.
A critical aspect of targeted cancer therapy is the emergence of drug resistance. For ALK inhibitors, resistance can arise through two main mechanisms:
-
On-target resistance: This involves the acquisition of secondary mutations within the ALK kinase domain that interfere with drug binding. Common resistance mutations for first- and second-generation ALK inhibitors include L1196M and G1202R.[7][8][9]
-
Off-target resistance: This occurs through the activation of bypass signaling pathways that circumvent the need for ALK signaling to drive cell proliferation and survival. Examples include the activation of EGFR or MET signaling pathways.[7][8][9]
While specific resistance mutations to this compound have not been extensively characterized in the public domain, it is anticipated that similar mechanisms of resistance could emerge with prolonged treatment. Further research is needed to identify potential resistance mutations and to develop strategies to overcome them, such as combination therapies or next-generation inhibitors.
Conclusion
This compound is a potent and selective preclinical ALK inhibitor with significant anti-tumor activity in ALK-positive cancer models. Its well-defined mechanism of action and favorable preclinical profile highlight its potential as a therapeutic agent. This technical guide provides a comprehensive resource for researchers and drug development professionals working on ALK-targeted therapies, offering a foundation for further investigation and development in this critical area of oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 9. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]
CEP-28122: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-28122 is a potent and selective, orally bioavailable small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Constitutive activation of ALK, driven by genetic alterations such as chromosomal translocations, gene amplifications, or point mutations, is a key oncogenic driver in various human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1] this compound demonstrates significant antitumor activity in preclinical models of ALK-positive cancers by inhibiting ALK's kinase activity and subsequently modulating its downstream signaling pathways.[1][2] This technical guide provides an in-depth overview of the core downstream signaling effects of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound exerts its therapeutic effect through the direct inhibition of ALK tyrosine kinase. By binding to the ATP-binding pocket of the ALK kinase domain, this compound blocks its autophosphorylation and subsequent activation. This leads to the suppression of a cascade of downstream signaling pathways that are critical for the proliferation, survival, and growth of ALK-dependent cancer cells.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified in both enzymatic and cellular assays. The following tables summarize the key quantitative data on the effects of this compound on ALK and downstream signaling components.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Cell Line/System | IC50 (nM) | Reference |
| Recombinant ALK | Enzymatic Kinase Assay | N/A | 1.9 | [2] |
| NPM-ALK | Cellular Phosphorylation | Sup-M2, Karpas-299 | 20-30 |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Effect | Reference |
| SCID Mice | Sup-M2 Xenograft | 3 mg/kg (single oral dose) | ~75-80% inhibition of NPM-ALK phosphorylation | [2] |
| SCID Mice | Sup-M2 Xenograft | 10 mg/kg (single oral dose) | Near complete inhibition of NPM-ALK phosphorylation | [2] |
| SCID Mice | Sup-M2 Xenograft | ≥30 mg/kg (twice daily) | Complete/near complete tumor regression | [1] |
Downstream Signaling Pathways Modulated by this compound
Inhibition of ALK phosphorylation by this compound directly impacts several key downstream signaling cascades. The primary affected pathways include:
-
STAT3 Pathway: Constitutively active ALK phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3), leading to its dimerization, nuclear translocation, and transcription of target genes involved in cell survival and proliferation. This compound treatment leads to a substantial suppression of STAT3 phosphorylation.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical downstream effector of ALK. Activation of this pathway promotes cell survival and inhibits apoptosis. This compound has been shown to inhibit the phosphorylation of Akt.
-
RAS/MAPK (ERK1/2) Pathway: The Ras/Raf/MEK/ERK (MAPK) pathway, which plays a central role in cell proliferation and differentiation, is also activated by ALK. Inhibition of ALK by this compound results in the decreased phosphorylation of ERK1/2.
Signaling Pathway Diagram
Experimental Protocols
The following are representative protocols for key experiments used to characterize the downstream signaling effects of this compound.
Cellular ALK Phosphorylation Assay (Immunoblotting)
This protocol describes a typical western blot procedure to assess the phosphorylation status of ALK and its downstream effectors in cultured cells following treatment with this compound.
a. Cell Culture and Treatment:
-
Culture ALK-positive human cancer cell lines (e.g., Sup-M2, Karpas-299) in appropriate media and conditions.
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for a specified time (e.g., 2 hours).
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA protein assay.
c. SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ALK, total ALK, phospho-STAT3, total STAT3, phospho-Akt, total Akt, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Workflow for Immunoblotting
In Vitro ALK Kinase Assay (Time-Resolved Fluorescence)
This protocol is a representative method for determining the enzymatic inhibitory activity of this compound against recombinant ALK.
-
Reagents and Materials:
-
Recombinant ALK enzyme
-
Biotinylated peptide substrate for ALK
-
ATP
-
Assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT, BSA)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-conjugated allophycocyanin (SA-APC)
-
This compound in DMSO
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the ALK enzyme, biotinylated peptide substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the Europium-labeled anti-phosphotyrosine antibody and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a time-resolved fluorescence reader, measuring the emission at two wavelengths (for the donor and acceptor fluorophores).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Plot the fluorescence ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Clinical Development and Resistance
As of the latest available information, there is limited public data on the extensive clinical trial outcomes or specific resistance mutations for this compound. The development of resistance is a common challenge for ALK inhibitors. For other ALK inhibitors like crizotinib, resistance can emerge through on-target mechanisms, such as secondary mutations in the ALK kinase domain, or off-target mechanisms, including the activation of bypass signaling pathways.
Conclusion
This compound is a highly potent and selective inhibitor of ALK that effectively suppresses the downstream signaling pathways crucial for the survival and proliferation of ALK-driven cancers. Its ability to inhibit ALK, STAT3, Akt, and ERK1/2 phosphorylation underscores its therapeutic potential. The provided data and protocols offer a foundational guide for researchers and drug development professionals working on ALK-targeted therapies. Further investigation into the clinical efficacy and potential resistance mechanisms of this compound will be critical for its future development.
References
The Discovery and Synthesis of CEP-28122: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-28122 is a potent and selective, orally bioavailable small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Developed to target oncogenic ALK fusion proteins, which are key drivers in several cancers including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL), this compound has demonstrated significant anti-tumor activity in preclinical models.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing critical pathways and processes.
Introduction: The Role of ALK in Oncology
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] In several types of cancer, genetic rearrangements such as chromosomal translocations, gene amplification, or point mutations lead to the constitutive activation of ALK.[1] These alterations create oncogenic fusion proteins (e.g., NPM-ALK in ALCL and EML4-ALK in NSCLC) that drive tumor cell proliferation and survival, making ALK a validated and high-value molecular target for cancer therapy.[1] The clinical success of first-generation ALK inhibitors validated this approach, simultaneously highlighting the need for next-generation inhibitors with improved potency, selectivity, and the ability to overcome acquired resistance.[1]
Discovery of this compound
While the specific high-throughput screening or initial hit-finding strategy for this compound is not detailed in the primary literature, its chemical structure as a diaminopyrimidine derivative suggests a rational drug design and lead optimization approach.[1] This class of compounds is a common scaffold for kinase inhibitors, and the development of this compound likely involved iterative medicinal chemistry efforts to enhance potency against ALK while minimizing off-target effects. The discovery process would have logically followed a workflow aimed at identifying a potent, selective, and orally bioavailable drug candidate.
Chemical Synthesis of this compound
The chemical synthesis of this compound, a diaminopyrimidine derivative, involves a multi-step process. The detailed synthetic route is outlined in patent literature, specifically WO2013134353A1. The synthesis starts from commercially available materials and proceeds through several key intermediates to construct the final complex molecule.
(Detailed synthesis protocol as would be described in a patent is beyond the scope of this format, but a high-level flowchart is provided below.)
Mechanism of Action and Biological Activity
This compound functions as an ATP-competitive inhibitor of the ALK tyrosine kinase. By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of ALK and its downstream signaling substrates.[1] This blockade of ALK activity leads to the inhibition of critical signaling pathways responsible for cell growth and survival, including the STAT3, AKT, and ERK1/2 pathways.[3] The inhibition of these pathways ultimately induces growth inhibition and/or cytotoxicity in cancer cells that are dependent on ALK signaling.[1][2]
Preclinical Data
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of recombinant ALK activity.[1] Its selectivity was assessed against a large panel of other protein kinases, demonstrating a high degree of specificity for ALK.[1]
| Target | Assay Type | IC50 (nmol/L) | Reference |
| ALK | Enzyme-based TRF | 1.9 ± 0.5 | [1] |
| Rsk2 | Kinase Profiler | 7-19 | [1] |
| Rsk3 | Kinase Profiler | 7-19 | [1] |
| Rsk4 | Kinase Profiler | 7-19 | [1] |
| Flt4 | Kinase Profiler | 46 | [2] |
Table 1: In Vitro Enzymatic Activity of this compound.
Cellular Activity
In cell-based assays, this compound effectively inhibited the autophosphorylation of ALK fusion proteins and suppressed the growth of ALK-positive cancer cell lines in a concentration-dependent manner.[1][2] It had minimal effect on ALK-negative cell lines, underscoring its selective mechanism of action.[1]
| Cell Line | Cancer Type | ALK Status | Effect | Reference |
| Sup-M2, Karpas-299 | ALCL | NPM-ALK Positive | Growth Inhibition / Cytotoxicity | [1][3] |
| NCI-H2228, NCI-H3122 | NSCLC | EML4-ALK Positive | Growth Inhibition | [1] |
| NB-1 | Neuroblastoma | ALK Amplified | Growth Inhibition | [1] |
| SH-SY5Y, NB-1643 | Neuroblastoma | ALK Activating Mutations | Growth Inhibition | [1] |
| NB-1691 | Neuroblastoma | ALK Negative | Marginal Effect | [1] |
Table 2: In Vitro Cellular Activity of this compound.
In Vivo Pharmacokinetics and Efficacy
This compound demonstrated a favorable pharmacokinetic profile in preclinical species, supporting oral administration.[1] In mouse xenograft models of human cancers, oral administration of this compound led to dose-dependent and sustained inhibition of ALK phosphorylation in tumors.[1] This target engagement translated into significant anti-tumor efficacy, including tumor stasis and complete regressions at well-tolerated doses.[1]
| Parameter | Species | Dose (Oral) | Observation | Reference |
| Target Inhibition | Mouse | 3 mg/kg (single) | ~75-80% inhibition of NPM-ALK phosphorylation for up to 12h | [1] |
| Target Inhibition | Mouse | 10 mg/kg (single) | Near complete inhibition of NPM-ALK phosphorylation for up to 6h | [1] |
| Target Inhibition | Mouse | 30 mg/kg (single) | >90% inhibition for more than 12h | [1] |
| Antitumor Activity | Mouse (Sup-M2 ALCL Xenograft) | 30 mg/kg (BID) | Complete/near complete tumor regression | [1] |
| Antitumor Activity | Mouse (NCI-H2228 NSCLC Xenograft) | 30-55 mg/kg (BID) | Tumor regression | [1] |
| Antitumor Activity | Mouse (NB-1 Neuroblastoma Xenograft) | 30-55 mg/kg (BID) | Tumor stasis and partial regression | [1] |
| Sustained Regression | Mouse (Sup-M2 ALCL Xenograft) | 55-100 mg/kg (BID) | No tumor reemergence for >60 days post-treatment | [1] |
Table 3: In Vivo Pharmacodynamic and Efficacy Summary of this compound.
Experimental Protocols
Recombinant ALK Enzyme Assay (Time-Resolved Fluorescence - TRF)
The inhibitory activity of this compound against recombinant ALK was determined using a TRF-based assay. The protocol, as described in Cheng et al., 2012, is summarized below:
-
Reaction Setup: The kinase reaction is performed in a buffer containing Tris-HCl, MgCl₂, MnCl₂, DTT, and BSA.
-
Components: Recombinant ALK enzyme, a biotinylated peptide substrate, and ATP are combined in the reaction buffer.
-
Inhibition: this compound, at various concentrations, is pre-incubated with the ALK enzyme before the addition of ATP to initiate the reaction.
-
Detection: The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.
-
Signal Reading: The TRF signal is read on a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.
-
Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular ALK Phosphorylation Assay (Immunoblot)
The inhibition of cellular ALK phosphorylation was assessed in ALK-positive cell lines (e.g., Sup-M2).
-
Cell Treatment: Cells are cultured and treated with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ALK (e.g., phospho-NPM-ALK Y664) and total ALK.
-
Detection: After incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software.
Tumor Xenograft Studies
The in vivo anti-tumor activity of this compound was evaluated in immunodeficient mice bearing subcutaneous human tumor xenografts.
-
Cell Implantation: ALK-positive human cancer cells (e.g., Sup-M2) are injected subcutaneously into the flank of SCID or nude mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization & Dosing: Mice are randomized into vehicle control and treatment groups. This compound is formulated for oral gavage and administered at specified doses and schedules (e.g., 30 mg/kg, twice daily).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (length × width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or after a predetermined treatment duration.
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
This compound is a highly potent and selective ALK inhibitor with a favorable preclinical profile.[1] It demonstrates robust activity against clinically relevant ALK alterations in both in vitro and in vivo models, effectively inhibiting the ALK signaling pathway and causing tumor regression.[1] The data summarized in this guide highlight its potential as a therapeutic agent for ALK-driven malignancies. The detailed protocols and structured data presentation serve as a valuable resource for researchers in the field of oncology and drug development.
References
- 1. Discovery and hit-to-lead optimization of 2,6-diaminopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In-Depth Technical Guide to CEP-28122: A Potent and Selective ALK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-28122 is a highly potent and selective, orally bioavailable small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] ALK is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[4] Aberrant ALK activity, resulting from genetic alterations such as chromosomal translocations, gene amplifications, or point mutations, is a known oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][4][5] this compound has demonstrated significant anti-tumor activity in preclinical models of ALK-positive cancers, highlighting its potential as a targeted therapeutic agent.[1] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical pharmacology of this compound.
Chemical Structure and Properties
This compound is a diaminopyrimidine derivative.[6] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (1S,2S,3R,4R)-3-((5-chloro-2-(((S)-1-methoxy-7-morpholino-6,7,8,9-tetrahydro-5H-benzo[3]annulen-2-yl)amino)pyrimidin-4-yl)amino)bicyclo[2.2.1]hept-5-ene-2-carboxamide | [1] |
| CAS Number | 1022958-60-6 | [1] |
| Molecular Formula | C28H35ClN6O3 | [1] |
| Molecular Weight | 539.06 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Room temperature for months, or -20°C for up to 3 years | [1] |
Pharmacological Properties
Mechanism of Action
This compound is a potent inhibitor of ALK kinase activity.[1] It exerts its effect by competing with ATP for the binding site in the catalytic domain of the ALK protein. This inhibition prevents the autophosphorylation and subsequent activation of ALK, thereby blocking its downstream signaling pathways.[1][5]
Potency and Selectivity
In enzymatic assays, this compound demonstrates potent inhibition of recombinant ALK kinase activity with an IC50 value of 1.9 nM.[2][3][7] While a comprehensive kinase selectivity panel with IC50 values for a broad range of kinases is not publicly available, studies have shown that this compound is highly selective for ALK. For instance, it exhibits significantly less activity against other kinases such as Flt4, with a reported IC50 of 46 nM.[2]
Note: A comprehensive, quantitative kinase selectivity profile in a tabular format with IC50 values against a broad panel of kinases is not available in the public domain.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound from preclinical studies are not fully available in the public domain. However, existing literature indicates that this compound is orally bioavailable and exhibits a favorable pharmacokinetic profile in preclinical models.[1] Following oral administration in mice, this compound achieves plasma concentrations sufficient for sustained target inhibition.[1]
Note: A structured table with key pharmacokinetic parameters like Cmax, Tmax, half-life, and oral bioavailability from preclinical studies is not publicly available.
Preclinical Efficacy
In Vitro Studies
This compound has demonstrated potent and selective cytotoxic activity against various ALK-positive cancer cell lines. It effectively inhibits the proliferation of ALCL, NSCLC, and neuroblastoma cells harboring ALK fusions or mutations, with cellular IC50 values in the low nanomolar range.[3] In contrast, the compound shows minimal effect on ALK-negative cancer cell lines.[1] Treatment of ALK-positive cells with this compound leads to the inhibition of ALK phosphorylation and its downstream signaling effectors, ultimately inducing apoptosis.[1]
In Vivo Studies
In tumor xenograft models using ALK-positive cancer cells, oral administration of this compound has been shown to cause significant, dose-dependent tumor growth inhibition and even tumor regression.[1] Notably, in a Sup-M2 ALCL xenograft model, treatment with this compound led to sustained tumor regression with no re-emergence for over 60 days after cessation of treatment.[1] These in vivo studies underscore the potent anti-tumor efficacy of this compound in ALK-driven cancers.
Signaling Pathways
Constitutively active ALK fusion proteins drive tumorigenesis by activating several downstream signaling pathways that promote cell proliferation, survival, and invasion.[7] this compound effectively inhibits these pathways by blocking ALK phosphorylation. The key signaling cascades affected include the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways.[7][8]
ALK Downstream Signaling Pathway
The following diagram illustrates the major signaling pathways downstream of ALK that are inhibited by this compound.
Caption: Inhibition of ALK by this compound blocks downstream signaling pathways.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. The following sections provide a general overview of the methodologies that would typically be employed.
Synthesis of this compound
A specific, publicly available synthesis protocol for this compound has not been identified. The synthesis of structurally related 2,4-diaminopyrimidine derivatives often involves a multi-step process. A plausible, though unconfirmed, general approach could involve:
-
Synthesis of the bicyclo[2.2.1]hept-5-ene-2-carboxamide core: This would likely involve a Diels-Alder reaction followed by functional group manipulations to introduce the amine and amide functionalities with the correct stereochemistry.
-
Synthesis of the substituted 5H-benzo[3]annulene moiety: This would likely involve the construction of the seven-membered ring system followed by the introduction of the methoxy and morpholino groups.
-
Coupling of the core fragments: The final step would involve the coupling of the bicycloheptene and benzoannulene fragments to the 2,4-diaminopyrimidine scaffold, likely through sequential nucleophilic aromatic substitution reactions.
Note: This is a generalized and hypothetical synthetic scheme. The actual synthesis may involve different strategies and protecting group chemistry.
ALK Kinase Inhibition Assay (General Protocol)
The inhibitory activity of this compound against ALK would typically be determined using an in vitro kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents and Materials: Recombinant human ALK enzyme, a suitable substrate (e.g., a biotinylated peptide), ATP, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Assay Procedure:
-
The ALK enzyme, substrate, and various concentrations of this compound are incubated in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped, and the detection reagents (europium-labeled antibody and SA-APC) are added.
-
The plate is incubated to allow for antibody binding to the phosphorylated substrate.
-
The TR-FRET signal is read on a compatible plate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (General Protocol)
The effect of this compound on the viability of cancer cell lines can be assessed using various methods, such as the MTT or CellTiter-Glo assay.
-
Cell Culture: ALK-positive and ALK-negative cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
MTT Assay: MTT reagent is added to each well and incubated. The resulting formazan crystals are dissolved, and the absorbance is measured.
-
CellTiter-Glo Assay: CellTiter-Glo reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
Western Blot Analysis of ALK Signaling (General Protocol)
Western blotting can be used to assess the effect of this compound on the phosphorylation status of ALK and its downstream targets.
-
Cell Lysis: ALK-positive cells are treated with this compound for a specified time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated and total ALK, STAT3, AKT, and ERK.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified to determine the relative levels of phosphorylated proteins compared to the total protein levels.
In Vivo Tumor Xenograft Study (General Protocol)
The anti-tumor efficacy of this compound in vivo is typically evaluated using tumor xenograft models in immunocompromised mice.
-
Cell Implantation: ALK-positive cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound orally at various doses, while the control group receives a vehicle.
-
Monitoring: Tumor size and body weight are measured regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., pharmacodynamic studies).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
This compound is a potent and selective inhibitor of ALK with significant preclinical activity against ALK-driven cancers. Its favorable pharmacological properties and robust anti-tumor efficacy in in vitro and in vivo models make it a promising candidate for further development as a targeted cancer therapeutic. This guide provides a comprehensive summary of the currently available technical information on this compound for the scientific and drug development community. Further research is warranted to fully elucidate its clinical potential.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Coupling an EML4-ALK centric interactome with RNA interference identifies sensitizers to ALK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
CEP-28122: A Preclinical In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preclinical research on CEP-28122, a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK). The following sections detail its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its preclinical evaluation.
Core Concepts: Mechanism of Action
This compound is a diaminopyrimidine derivative that demonstrates highly potent and selective inhibitory activity against ALK kinase.[1][2] Constitutive activation of ALK, resulting from chromosomal translocations, point mutations, or gene amplification, is a known oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[3][4][5] this compound exerts its anti-tumor effects by inhibiting the tyrosine phosphorylation of ALK and its downstream signaling pathways.[6]
The primary molecular target of this compound is the ALK tyrosine kinase. In various cancer types, genetic alterations lead to the formation of fusion proteins such as NPM-ALK in ALCL and EML4-ALK in NSCLC, or activating mutations and amplification of the full-length ALK receptor in neuroblastoma.[1][5][7] These aberrant ALK proteins are constitutively active, leading to the activation of downstream signaling pathways critical for cell proliferation and survival, including the STAT3, AKT, and ERK1/2 pathways.[2][7][8] this compound directly inhibits this kinase activity, thereby blocking these downstream signals and inducing growth inhibition and cytotoxicity in ALK-positive cancer cells.[1][2]
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC₅₀ (nmol/L) | Assay Type |
| Recombinant ALK | 1.9 ± 0.5 | Enzyme-based TRF assay |
Data sourced from Cheng et al., 2012.[1]
Table 2: In Vitro Cellular Activity
| Cell Line | Cancer Type | ALK Status | Effect | Concentration |
| Karpas-299 | ALCL | NPM-ALK positive | Growth inhibition | Concentration-dependent (3-3000 nM) |
| Sup-M2 | ALCL | NPM-ALK positive | Growth inhibition & Caspase 3/7 activation | Concentration-dependent (3-3000 nM) |
| NCI-H2228 | NSCLC | EML4-ALK positive | Inhibition of EML4-ALK phosphorylation | Concentration-dependent |
| NCI-H3122 | NSCLC | EML4-ALK positive | Inhibition of EML4-ALK phosphorylation | Concentration-dependent |
| NB-1 | Neuroblastoma | ALK amplified | Growth inhibition | Concentration-dependent |
| SH-SY5Y | Neuroblastoma | ALK activating mutation (L1174L) | Growth inhibition | Concentration-dependent |
| NB-1643 | Neuroblastoma | ALK activating mutation (R1275Q) | Growth inhibition | Concentration-dependent |
| NB-1691 | Neuroblastoma | ALK negative (WT, no expression) | No significant effect on growth/survival | Not applicable |
Data sourced from Cheng et al., 2012 and MedchemExpress.[1][2]
Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen (oral, b.i.d.) | Duration | Outcome |
| Sup-M2 | ALCL | 3, 10, 30 mg/kg | 12 days | Dose-dependent anti-tumor activity.[2] |
| Sup-M2 | ALCL | 55 mg/kg | 4 weeks | Sustained tumor regression with no re-emergence >60 days post-treatment.[3] |
| NCI-H2228 | NSCLC | 30 & 55 mg/kg | 12 days | Tumor regression.[1] |
| NCI-H3122 | NSCLC | 30 mg/kg | 12 days | Significant tumor growth inhibition.[1] |
| NCI-H3122 | NSCLC | 55 mg/kg | 12 days | Tumor stasis and partial regression.[1] |
| NB-1 | Neuroblastoma | 30 mg/kg | 14 days | 75% tumor growth inhibition.[1] |
| NB-1 | Neuroblastoma | 55 mg/kg | 14 days | 90% tumor growth inhibition, tumor stasis, and partial regressions.[1] |
| HCT-116 | Colon Carcinoma | 10 & 30 mg/kg | 12 days | No anti-tumor activity (ALK-negative control).[1] |
| Primary human ALCL | ALCL | 100 mg/kg | 2 weeks | Sustained tumor regression with no re-emergence >60 days post-treatment.[3] |
b.i.d. = twice daily. Data sourced from Cheng et al., 2012.[1][3]
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Recombinant ALK Kinase Assay
This in vitro assay was performed to determine the direct inhibitory effect of this compound on ALK kinase activity.
Protocol:
-
Plate Coating: 96-well microtiter plates were coated with 10 μg/mL of recombinant human PLC-γ/GST substrate.[1]
-
Kinase Reaction: A reaction mixture containing 20 mmol/L HEPES buffer, recombinant ALK kinase, and varying concentrations of this compound was added to the wells.
-
Phosphorylation: The plates were incubated to allow the kinase reaction to proceed, resulting in the phosphorylation of the PLC-γ/GST substrate.
-
Detection: An ELISA-based method was used for detection. This involved the use of an anti-phosphotyrosine antibody to quantify the extent of substrate phosphorylation.[1]
-
Data Analysis: The concentration of this compound that inhibited 50% of the ALK kinase activity (IC₅₀) was determined.[1]
Cell-Based Assays
These assays were conducted to evaluate the effect of this compound on ALK-positive and ALK-negative cancer cell lines.
Cell Lines:
-
ALK-positive: Karpas-299, Sup-M2 (ALCL); NCI-H2228, NCI-H3122 (NSCLC); NB-1, SH-SY5Y, NB-1643 (neuroblastoma).[1]
-
ALK-negative: Toledo, HuT-102 (lymphoma); HCT-116 (colon carcinoma); NB-1691 (neuroblastoma).[1]
Protocols:
-
Growth Inhibition/Cytotoxicity Assay: Cells were treated with this compound at concentrations ranging from 3 to 3000 nM for 48 hours. Cell viability was assessed to determine the concentration-dependent growth inhibition.[2]
-
Phosphorylation Inhibition Assay: ALK-positive cells (e.g., Sup-M2) were treated with this compound (30-1000 nM) for 2 hours. Western blotting was then performed to analyze the phosphorylation status of ALK and its downstream effectors, such as Stat-3, Akt, and ERK1/2.[2]
-
Apoptosis Assay: Caspase 3/7 activation was measured in cell lines like Karpas-299 and Sup-M2 after treatment with this compound to quantify the induction of apoptosis.[2]
In Vivo Tumor Xenograft Studies
These studies were performed to assess the anti-tumor activity of orally administered this compound in mouse models.
Protocol:
-
Animal Models: Severe combined immunodeficient (SCID) or nu/nu mice were used.[1][6]
-
Tumor Implantation: Human tumor cells (e.g., Sup-M2, NCI-H2228, NB-1) were implanted subcutaneously.[1]
-
Treatment: Once tumors reached a predetermined size, mice were treated orally with this compound (free base or mesylate salt) twice daily. Doses ranged from 3 to 100 mg/kg.[1][3]
-
Efficacy Assessment: Tumor volumes were measured regularly to determine tumor growth inhibition or regression.[1]
-
Pharmacodynamics: In some studies, tumors were harvested at various time points after a single oral dose (e.g., 3 or 10 mg/kg) to assess the inhibition of ALK phosphorylation in the tumor tissue via Western blot. A single 10 mg/kg oral dose led to near-complete inhibition of NPM-ALK phosphorylation for up to 6 hours.[1]
-
Tolerability: The administration of this compound was reported to be well-tolerated in mice and rats, with no overt toxicity observed at effective doses.[3]
Conclusion
The preclinical data for this compound strongly support its profile as a highly potent, selective, and orally bioavailable ALK inhibitor. It demonstrates robust and selective anti-tumor activity in vitro and in vivo across a range of ALK-positive cancer models, including ALCL, NSCLC, and neuroblastoma.[3] The observed sustained tumor regressions in xenograft models, coupled with good tolerability, highlighted its potential as a therapeutic agent for cancers driven by aberrant ALK signaling.[3][4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Non-Canonical Thinking for Targeting ALK-Fusion Onco-Proteins in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Evaluation of EML4-ALK Fusion Proteins in Non-Small Cell Lung Cancer Using Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EML4-ALK fusion gene and efficacy of an ALK kinase inhibitor in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
CEP-28122: A Technical Guide for ALK-Positive Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical molecular target in various human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. Constitutive activation of ALK, driven by chromosomal translocations, point mutations, or gene amplification, is a key oncogenic driver in these malignancies. CEP-28122 is a highly potent and selective, orally active small molecule inhibitor of ALK.[1][2][3] Preclinical studies have demonstrated its robust anti-tumor activity in ALK-positive cancer models, highlighting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and relevant signaling pathways. While this compound itself did not advance to clinical trials, a closely related dual ALK and Focal Adhesion Kinase (FAK) inhibitor, CEP-37440, underwent a phase I clinical trial.[1][4]
Mechanism of Action
This compound is a diaminopyrimidine derivative that functions as an ATP-competitive inhibitor of the ALK receptor tyrosine kinase.[5] By binding to the kinase domain of ALK, this compound blocks its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.[1][6] Its high potency and selectivity for ALK contribute to its significant anti-tumor efficacy in ALK-dependent cancer cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Cell Line | Cancer Type | Reference |
| Recombinant ALK | Enzymatic TRF Assay | 1.9 ± 0.5 | - | - | [5] |
| NPM-ALK | Cellular Phosphorylation | ~20 | KARPAS-299 | Anaplastic Large-Cell Lymphoma | [5] |
| NPM-ALK | Cellular Phosphorylation | ~30 (in 75% murine plasma) | KARPAS-299 | Anaplastic Large-Cell Lymphoma | [3] |
| Flt4 | Kinase Assay | 46 ± 10 | - | - | [5] |
Table 2: In Vivo Efficacy of this compound in ALK-Positive Xenograft Models
| Cancer Type | Cell Line/Model | Dosing Regimen (Oral) | Outcome | Reference |
| Anaplastic Large-Cell Lymphoma | Sup-M2 Xenograft | 30 mg/kg, twice daily | Complete/near complete tumor regression | [1] |
| Anaplastic Large-Cell Lymphoma | Sup-M2 Xenograft | 55 or 100 mg/kg, twice daily for 4 weeks | Sustained tumor regression with no reemergence >60 days post-treatment | [1] |
| Non-Small Cell Lung Cancer | NCI-H2228 Xenograft | 30 mg/kg, twice daily | Dose-dependent antitumor activity | [1] |
| Neuroblastoma | Neuroblastoma Xenograft | 30 mg/kg, twice daily | Dose-dependent antitumor activity | [1] |
Note: While a favorable pharmacokinetic profile for this compound has been reported, specific quantitative parameters such as Cmax, Tmax, half-life, and oral bioavailability are not publicly available.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ALK signaling pathway, the mechanism of this compound, and a typical experimental workflow for its evaluation.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the preclinical evaluation of this compound.
In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of ALK enzymatic activity.
Materials:
-
Recombinant human ALK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
ATP solution
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing the ALK enzyme in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the peptide substrate in kinase buffer. Final ATP concentration should be around the Km value.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation and survival of ALK-positive cancer cells.
Materials:
-
ALK-positive cancer cell line (e.g., KARPAS-299, NCI-H2228)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or MTT reagent
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with the prepared drug dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.
Western Blot Analysis of ALK Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of ALK and its downstream signaling proteins.
Materials:
-
ALK-positive cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat ALK-positive cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
ALK-positive cancer cell line
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of ALK-positive cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS or a 1:1 mixture with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule to the treatment group. The control group receives the vehicle.
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).
Conclusion
This compound is a potent and selective ALK inhibitor with significant preclinical anti-tumor activity in ALK-positive cancer models.[1] Its favorable preclinical profile underscores the therapeutic potential of targeting the ALK signaling pathway. While its clinical development did not proceed, the data and methodologies associated with its evaluation provide a valuable resource for researchers in the field of ALK-targeted cancer therapy. The insights gained from the study of this compound and its successor compounds continue to inform the development of next-generation ALK inhibitors for the treatment of ALK-driven malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. The effects of CEP-37440, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
CEP-28122: An In-Depth Profile of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-28122 is a potent and orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). Constitutive activation of ALK is a known driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to support further research and development efforts.
Kinase Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index and potential off-target effects. The kinase selectivity of this compound has been rigorously evaluated against a broad panel of kinases.
Quantitative Analysis of Kinase Inhibition
This compound demonstrates high potency and selectivity for ALK. The half-maximal inhibitory concentration (IC50) for recombinant ALK was determined to be 1.9 ± 0.5 nM in an enzyme-based time-resolved fluorescence (TRF) assay.[1] In addition to its potent activity against ALK, this compound also exhibits inhibitory activity against Flt4 with an IC50 value of 46 ± 10 nM.[1]
To further characterize its selectivity, this compound was profiled against a panel of 259 protein kinases at a concentration of 1 µM using a radiometric assay. The results of this comprehensive screening underscore the high selectivity of this compound for ALK. The detailed findings from this kinome scan are summarized in the following table.
| Kinase Target | This compound Inhibition (%) at 1 µM | IC50 (nM) |
| ALK | >99 | 1.9 |
| Flt4 (VEGFR3) | >90 | 46 |
| Other Kinases | Data derived from kinome scan at 1 µM shows minimal inhibition for the majority of the 259 kinases tested. For a complete list, refer to the supplementary information of Cheng et al., Mol Cancer Ther, 2012. | Not determined for weakly inhibited kinases |
Table 1: Kinase Inhibition Profile of this compound. Data presented as percent inhibition at a 1 µM concentration from a radiometric kinase panel screen and IC50 values determined by a time-resolved fluorescence assay.[1]
Signaling Pathways
This compound exerts its therapeutic effect by inhibiting the downstream signaling cascades initiated by constitutively active ALK fusion proteins. The primary signaling pathways modulated by ALK include the JAK/STAT, PI3K/AKT, and RAS/MEK/ERK pathways. Inhibition of ALK by this compound leads to the suppression of phosphorylation of key downstream effectors, including STAT3, Akt, and ERK1/2.[1]
Caption: ALK Signaling Pathway Inhibition by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound's selectivity profile.
In-Vitro Kinase Assay (Time-Resolved Fluorescence - TRF)
This assay was utilized to determine the IC50 value of this compound against recombinant ALK.
Caption: Workflow for TRF-based Kinase Inhibition Assay.
Methodology:
-
Assay Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the ALK enzyme. The phosphorylated product is detected by a europium-labeled anti-phospho-tyrosine antibody. When a streptavidin-allophycocyanin (SA-APC) conjugate is added, it binds to the biotinylated peptide, bringing the europium donor and APC acceptor into close proximity, resulting in a time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Reagents: Recombinant ALK enzyme, biotinylated peptide substrate, ATP, europium-labeled anti-phospho-tyrosine antibody, SA-APC, assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).
-
Procedure:
-
A dilution series of this compound is prepared in DMSO and added to the wells of a microplate.
-
Recombinant ALK enzyme is added to each well and incubated with the compound.
-
The kinase reaction is initiated by the addition of a mixture of the biotinylated peptide substrate and ATP.
-
The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the detection reagents (europium-labeled antibody and SA-APC) are added.
-
After another incubation period, the TR-FRET signal is measured on a compatible plate reader.
-
-
Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. The percent inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Kinome Profiling (Radiometric Assay)
A radiometric assay format was used to assess the selectivity of this compound against a large panel of kinases.
Methodology:
-
Assay Principle: This assay measures the incorporation of radiolabeled phosphate from [γ-33P]ATP into a specific peptide or protein substrate by the kinase.
-
Procedure:
-
This compound is tested at a fixed concentration (e.g., 1 µM).
-
Each kinase from the panel is incubated with its specific substrate, [γ-33P]ATP, and the test compound.
-
The reaction is allowed to proceed for a set time.
-
The reaction is stopped, and the phosphorylated substrate is separated from the residual [γ-33P]ATP, typically by filtration and capture on a membrane.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
-
Data Analysis: The percent inhibition for each kinase is calculated by comparing the radioactivity in the presence of this compound to that of a vehicle control.
Immunoblot Analysis of Downstream Signaling
Western blotting is employed to investigate the effect of this compound on the phosphorylation status of ALK downstream effectors in cellular models.
Caption: Workflow for Western Blot Analysis.
Methodology:
-
Cell Culture and Treatment: ALK-positive cancer cell lines (e.g., SUP-M2) are cultured and treated with varying concentrations of this compound for a specified duration.
-
Protein Extraction: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of ALK, STAT3, Akt, and ERK1/2. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The membranes are stripped and re-probed with antibodies against the total forms of the respective proteins to ensure equal loading. The intensity of the bands is quantified to determine the effect of this compound on the phosphorylation levels of the target proteins.
Conclusion
This compound is a highly potent and selective inhibitor of ALK. Its kinase selectivity profile, characterized by a narrow spectrum of activity, suggests a favorable safety profile with a reduced likelihood of off-target effects. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working on ALK-targeted therapies. This information can aid in the design of future studies, the interpretation of experimental results, and the continued development of novel cancer therapeutics.
References
CEP-28122: A Preclinical Review of a Potent and Selective ALK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for CEP-28122, a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK). The information presented is collated from publicly available scientific literature and is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, gene amplification, or point mutations, acts as a key oncogenic driver in several human cancers.[1][2] These cancers include anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] The identification of ALK as a therapeutic target has led to the development of small molecule inhibitors aimed at blocking its kinase activity. This compound, a diaminopyrimidine derivative, emerged from these efforts as a highly potent and selective ALK inhibitor with promising preclinical antitumor activity.[1]
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of ALK. In preclinical studies, it has been shown to be a potent inhibitor of recombinant ALK activity and to suppress the autophosphorylation of ALK in cellular assays.[1][2] This inhibition of ALK phosphorylation blocks downstream signaling pathways that are crucial for the proliferation and survival of ALK-driven cancer cells.[1]
Signaling Pathways Affected by this compound
The constitutive activation of ALK fusion proteins, such as Nucleophosmin (NPM)-ALK in ALCL and Echinoderm microtubule-associated protein-like 4 (EML4)-ALK in NSCLC, leads to the aberrant activation of several downstream signaling cascades. This compound has been shown to inhibit the phosphorylation of ALK, thereby blocking these critical pathways.
Quantitative Data
In Vitro Potency
This compound has demonstrated high potency against recombinant ALK and in cellular assays involving ALK-positive cancer cell lines.
| Target | Assay Type | IC50 (nM) | Cell Line(s) | Reference |
| Recombinant ALK | Kinase Assay | 1.9 | N/A | [1] |
| NPM-ALK | Cellular Phosphorylation | ~20 | Karpas-299, Sup-M2 | [1] |
| EML4-ALK | Cellular Phosphorylation | ~30 | NCI-H2228 | [1] |
| ALK (mutant F1174L) | Cellular Growth | 30-100 | SH-SY5Y | [1] |
| ALK (mutant R1275Q) | Cellular Growth | 30-100 | NB-1643 | [1] |
In Vivo Efficacy
Oral administration of this compound has shown significant, dose-dependent antitumor activity in mouse xenograft models of ALK-positive human cancers.
| Tumor Model | Dosing Regimen | Outcome | Reference |
| Sup-M2 (ALCL) | 30 mg/kg, twice daily | Tumor regression | [1] |
| Sup-M2 (ALCL) | 55 mg/kg, twice daily for 4 weeks | Sustained tumor regression (>60 days post-treatment) | [1][2] |
| NCI-H2228 (NSCLC) | 30 mg/kg, twice daily | Tumor regression | [1] |
| NCI-H3122 (NSCLC) | 55 mg/kg, twice daily | Tumor stasis and partial regression | [1] |
| Primary human ALCL | 100 mg/kg, twice daily for 2 weeks | Sustained tumor regression (>60 days post-treatment) | [1][2] |
Experimental Protocols
While the full, detailed experimental protocols for the preclinical evaluation of this compound are not publicly available, the following sections describe representative methodologies for the key experiments cited in the literature.
In Vitro ALK Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant ALK.
Materials:
-
Recombinant human ALK enzyme
-
ATP (Adenosine triphosphate)
-
Poly-Glu-Tyr (4:1) synthetic peptide substrate
-
Europium-labeled anti-phosphotyrosine antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and add to the assay plate.
-
Add the recombinant ALK enzyme to each well and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated poly-Glu-Tyr substrate.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin to detect the phosphorylated substrate.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular ALK Phosphorylation Assay (Western Blot)
This assay assesses the ability of a compound to inhibit ALK autophosphorylation within a cellular context.
Materials:
-
ALK-positive cancer cell lines (e.g., Sup-M2, NCI-H2228)
-
Cell culture medium and supplements
-
This compound (or other test compounds) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed ALK-positive cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-ALK antibody overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-ALK antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the extent of ALK phosphorylation inhibition.
Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo®)
This assay measures the effect of a compound on the viability and proliferation of cancer cells.
Materials:
-
ALK-positive and ALK-negative cancer cell lines
-
Cell culture medium and supplements
-
This compound (or other test compounds) dissolved in DMSO
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® luminescent cell viability assay kit
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed cells at an appropriate density in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for a prolonged period (e.g., 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer.
-
For the CellTiter-Glo® assay, add the reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Read the absorbance (MTT) or luminescence (CellTiter-Glo®) on a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 values.
In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
ALK-positive human cancer cells (e.g., Sup-M2, NCI-H2228)
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant ALK-positive cancer cells into the flanks of immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at various doses and schedules (e.g., twice daily). The control group receives the vehicle.
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of ALK phosphorylation).
-
Analyze the tumor growth data to determine the antitumor efficacy of the compound.
Clinical Development Status
As of the latest available information, there are no registered clinical trials for this compound on publicly accessible databases such as ClinicalTrials.gov. This suggests that the compound may not have progressed to clinical development.
Conclusion
The preclinical data for this compound demonstrate that it is a highly potent and selective inhibitor of ALK with significant antitumor activity in in vitro and in vivo models of ALK-driven cancers. Its ability to induce sustained tumor regression in xenograft models highlights its potential as a therapeutic agent. However, the lack of publicly available information on its clinical development suggests that its progression to human trials may have been halted. Nevertheless, the preclinical characterization of this compound provides valuable insights into the therapeutic potential of targeting the ALK signaling pathway in oncology.
References
- 1. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: CEP-28122 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), for in vitro cell culture studies. Detailed protocols and data presentation are included to facilitate experimental design and execution.
Introduction
This compound is an orally bioavailable and highly selective small molecule inhibitor of ALK tyrosine kinase.[1][2][3][4] Constitutive activation of ALK, resulting from genetic alterations such as chromosomal translocations, gene amplification, or point mutations, is a key driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[3][4] this compound has demonstrated potent anti-tumor activity in preclinical models of ALK-positive cancers by inhibiting ALK phosphorylation and downstream signaling pathways.[2][3][4]
Mechanism of Action
This compound potently inhibits the kinase activity of both recombinant ALK and cellular ALK.[4] This inhibition prevents the autophosphorylation of the ALK receptor, thereby blocking the activation of downstream signaling cascades critical for cancer cell proliferation and survival. Key downstream effectors that are suppressed by this compound treatment include STAT3, Akt, and ERK1/2.[2]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various ALK-positive cancer cell lines.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| Recombinant ALK IC50 | 1.9 nM | [2][5][6] |
| Cellular NPM-ALK Phosphorylation IC50 (Karpas-299 cells) | 20-30 nM | [6] |
| Cellular NPM-ALK Phosphorylation IC50 (Sup-M2 cells) | 20-30 nM | [6] |
Table 2: Cell Growth Inhibition by this compound (48-hour treatment)
| Cell Line | Cancer Type | ALK Status | Effect | Concentration Range | Reference |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK Positive | Concentration-dependent growth inhibition | 3-3000 nM | [2] |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK Positive | Concentration-dependent growth inhibition | 3-3000 nM | [2] |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK Positive | Growth inhibition/cytotoxicity | Not specified | [3] |
| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK Positive | Growth inhibition/cytotoxicity | Not specified | [3] |
| NB-1 | Neuroblastoma | Full-length ALK amplification | Growth inhibition | Not specified | [3] |
Signaling Pathway Diagram
The following diagram illustrates the targeted signaling pathway of this compound.
Caption: this compound inhibits ALK, blocking downstream pro-survival and proliferative signaling.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
This protocol describes the general culture conditions for ALK-positive cell lines. Specific media formulations may vary, and it is recommended to consult the supplier's instructions for each cell line.
Materials:
-
ALK-positive cancer cell lines (e.g., Karpas-299, Sup-M2, NCI-H2228)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture Karpas-299 and Sup-M2 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[7]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For suspension cells like Karpas-299 and Sup-M2, subculture by splitting the cell suspension into fresh medium every 2-3 days to maintain optimal cell density.
-
For adherent cells, remove the medium, wash with PBS, and detach cells using Trypsin-EDTA when they reach 80-90% confluency. Resuspend the cells in fresh medium and re-plate at a suitable density.
Protocol 2: Cell Viability Assay
This protocol outlines a method to assess the effect of this compound on cell proliferation and viability.
Materials:
-
ALK-positive cells
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach and resume growth overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A concentration range of 3-3000 nM is recommended for initial studies.[2] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the overnight culture medium and add the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.[2]
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.
Protocol 3: Western Blotting for ALK Phosphorylation
This protocol is for determining the effect of this compound on the phosphorylation of ALK and its downstream targets.
Materials:
-
ALK-positive cells
-
Complete culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 30-1000 nM) for 2 hours.[2] Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
Experimental Workflow Diagram
The following diagram provides a general workflow for in vitro testing of this compound.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Activation of Mammalian Target of Rapamycin Signaling Pathway Contributes to Tumor Cell Survival in Anaplastic Lymphoma Kinase–Positive Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CEP-28122 In Vivo Dosing in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-28122 is a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK). In preclinical mouse models of human cancers harboring ALK aberrations, this compound has demonstrated significant dose-dependent antitumor activity, including tumor growth inhibition and complete tumor regressions. These application notes provide a comprehensive overview of the in vivo dosing strategies for this compound in mouse xenograft models of anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. Detailed protocols for drug administration and the establishment of xenograft models are provided to facilitate the design and execution of preclinical studies.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, gene amplification, or point mutations, acts as a key oncogenic driver in various malignancies. This compound has emerged as a promising therapeutic agent that specifically targets this activated ALK signaling pathway. Understanding the in vivo pharmacology of this compound is critical for its continued development. This document summarizes key quantitative data from preclinical studies and provides detailed experimental protocols for its use in mouse models.
Data Presentation
Table 1: Summary of this compound In Vivo Efficacy in Mouse Xenograft Models
| Tumor Type | Cell Line | Mouse Strain | This compound Dose (Oral) | Dosing Schedule | Duration | Outcome |
| Anaplastic Large-Cell Lymphoma (ALCL) | Sup-M2 | SCID | 10, 30 mg/kg | Twice Daily | Not Specified | Dose-dependent tumor growth inhibition |
| Anaplastic Large-Cell Lymphoma (ALCL) | Sup-M2 | SCID | 55, 100 mg/kg | Twice Daily | 4 weeks | Sustained complete tumor regression in all mice, with no reemergence for >60 days post-treatment |
| Primary Human ALCL | Patient-derived | NSG | 100 mg/kg | Twice Daily | 2 weeks | Complete tumor regression in all mice, with no reemergence for >60 days post-treatment |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H2228 | Not Specified | 30, 55 mg/kg | Twice Daily | 12 days | Tumor regression |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H3122 | Not Specified | 30 mg/kg | Twice Daily | 12 days | Significant tumor growth inhibition |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H3122 | Not Specified | 55 mg/kg | Twice Daily | 12 days | Tumor stasis and partial tumor regression |
| Neuroblastoma | NB-1 | Not Specified | 30 mg/kg | Twice Daily | 14 days | 75% tumor growth inhibition |
| Neuroblastoma | NB-1 | Not Specified | 55 mg/kg | Twice Daily | 14 days | 90% tumor growth inhibition |
Table 2: Pharmacodynamic Effects of this compound in ALCL Xenograft Models
| Dose (Oral) | Time Post-Administration | Inhibition of NPM-ALK Phosphorylation |
| 3 mg/kg | 12 hours | ~75-80% |
| 10 mg/kg | 6 hours | Near complete |
| 10 mg/kg | 12 hours | ~75-80% |
| 30 mg/kg | >12 hours | >90% |
Signaling Pathway and Experimental Workflow
Caption: Diagram of the ALK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo efficacy studies of this compound in mouse models.
Experimental Protocols
Preparation of this compound for Oral Administration
Note: The specific vehicle used for the oral formulation of this compound in the key preclinical studies by Cheng et al. (2012) was not explicitly stated. The following protocol describes a general-purpose vehicle suitable for oral gavage in rodents. It is recommended to first assess the solubility of this compound in the selected vehicle.
Materials:
-
This compound (free base or mesylate-HCl salt)
-
Vehicle: e.g., 0.5% (w/v) Methylcellulose in sterile water
-
Sterile water
-
Weighing scale
-
Spatula
-
Conical tube (e.g., 15 mL or 50 mL)
-
Magnetic stirrer and stir bar or vortex mixer
-
Oral gavage needles (20-22 gauge, straight or curved)
-
Syringes (1 mL)
Procedure:
-
Vehicle Preparation: a. Weigh the required amount of Methylcellulose and add it to a sterile container. b. Add the required volume of sterile water. c. Stir the mixture vigorously using a magnetic stirrer or vortex mixer until the Methylcellulose is fully dissolved and the solution is homogenous.
-
This compound Formulation: a. Calculate the total amount of this compound required for the study based on the number of animals, their average weight, the dose, and the dosing volume. b. Weigh the calculated amount of this compound powder. c. In a conical tube, add the weighed this compound. d. Add a small volume of the prepared vehicle to the powder to create a paste. e. Gradually add the remaining volume of the vehicle while continuously mixing (vortexing or stirring) to ensure a uniform suspension. f. Visually inspect the suspension for any clumps and continue mixing until it is homogenous. g. Prepare the formulation fresh daily or assess its stability if stored.
Establishment of Subcutaneous Xenograft Mouse Models
Materials:
-
Human cancer cell lines (e.g., Sup-M2 for ALCL, NCI-H2228 for NSCLC)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Matrigel (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., 4-6 week old female SCID or NSG mice)
-
1 mL syringes with 27-30 gauge needles
-
Animal clippers
-
70% Ethanol
Procedure:
-
Cell Preparation: a. Culture the selected human cancer cell line in the appropriate complete medium until they reach 70-80% confluency. b. Harvest the cells by trypsinization, followed by neutralization with complete medium. c. Centrifuge the cell suspension to pellet the cells. d. Resuspend the cell pellet in sterile PBS and perform a cell count. e. Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel (if used) to achieve the desired cell concentration (e.g., 1 x 107 cells per 100 µL). Keep the cell suspension on ice.
-
Tumor Inoculation: a. Allow the mice to acclimatize to the animal facility for at least one week. b. Anesthetize the mouse if required by institutional guidelines. c. Shave the fur on the flank of the mouse where the injection will be performed. d. Clean the injection site with 70% ethanol. e. Gently mix the cell suspension to ensure homogeneity. f. Using a 1 mL syringe with a 27-30 gauge needle, draw up the cell suspension (e.g., 100 µL). g. Subcutaneously inject the cell suspension into the prepared flank of the mouse. h. Monitor the mice regularly for tumor growth.
In Vivo Dosing and Efficacy Evaluation
Materials:
-
Tumor-bearing mice
-
Prepared this compound formulation and vehicle control
-
Oral gavage needles and syringes
-
Digital calipers
-
Weighing scale
-
Animal monitoring and recording sheets
Procedure:
-
Study Initiation: a. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. b. Record the initial tumor volume and body weight of each mouse.
-
Drug Administration: a. Administer this compound or the vehicle control orally via gavage at the predetermined dose and schedule (e.g., 30 mg/kg, twice daily). The volume administered is typically 10 mL/kg body weight. b. Ensure the gavage needle is correctly placed in the esophagus to avoid injury.
-
Monitoring and Measurements: a. Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: (Width² x Length) / 2. b. Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity. c. Observe the mice daily for any clinical signs of distress or toxicity.
-
Endpoint and Data Analysis: a. Continue the treatment for the specified duration or until the tumors in the control group reach a predetermined endpoint size. b. At the end of the study, euthanize the mice according to institutional guidelines. c. Tumors can be excised for further analysis (e.g., pharmacodynamics, histology). d. Analyze the data by comparing the tumor growth rates and final tumor volumes between the treatment and control groups.
Conclusion
This compound demonstrates robust and selective antitumor activity in preclinical mouse models of ALK-positive cancers. The provided data and protocols offer a foundation for researchers to design and conduct in vivo studies to further investigate the therapeutic potential of this ALK inhibitor. Careful attention to dosing formulation, animal model selection, and experimental execution is crucial for obtaining reliable and reproducible results.
Application Notes and Protocols: Preparation of CEP-28122 Stock Solution in Dimethyl Sulfoxide (DMSO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-28122 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) with significant applications in cancer research and drug development. Accurate and consistent preparation of stock solutions is critical for reliable experimental outcomes. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions in dimethyl sulfoxide (DMSO), a common solvent for nonpolar and polar compounds. The protocol includes necessary calculations, safety precautions, and quality control measures to ensure the integrity and reproducibility of experimental results.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions. This data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₅ClN₆O₃ | [1] |
| Molecular Weight | 539.06 g/mol | [2] |
| Appearance | Solid powder | |
| Purity | >99% by HPLC | |
| Solubility | Soluble in DMSO | |
| Specific Solubility in DMSO | 6.4 mg/mL (10.08 mM) | [3] |
| Storage (Solid) | Room temperature for months, or -20°C for 3 years | [4] |
| Storage (in DMSO) | -80°C for up to 1 year | [3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions in cell-based assays and other experiments.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Analytical balance (sensitivity ± 0.01 mg)
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile, amber or opaque polypropylene cryovials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)[3]
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Safety Precautions
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of the powder.
-
Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves, to prevent skin and eye contact.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.[5]
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for comprehensive safety information.
Step-by-Step Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of moisture, which can affect the stability of the compound.
-
Calculation of Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution: Mass (mg) = 0.01 mol/L x 0.001 L x 539.06 g/mol x 1000 mg/g = 5.39 mg
-
-
Weighing the Compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully weigh out the calculated amount of this compound powder (e.g., 5.39 mg) and transfer it into the tared microcentrifuge tube. Record the exact weight.
-
-
Addition of DMSO:
-
Based on the actual mass of this compound weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration using the following formula: Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mM) x 1,000,000
-
For example, if 5.39 mg was weighed: Volume (µL) = [5.39 mg / 539.06 g/mol ] / 0.01 mmol/mL x 1000 µL/mL = 1000 µL
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particulates are present, sonication for 5-10 minutes in a water bath sonicator is recommended to ensure complete dissolution.[3]
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, centrifuge the tube briefly to collect the entire volume of the stock solution.
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber or opaque cryovials.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to one year).[3] For short-term storage, -20°C is also acceptable.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway inhibited by this compound and the experimental workflow for preparing the stock solution.
Caption: Figure 1: Simplified ALK Signaling Pathway Inhibition by this compound.
Caption: Figure 2: Workflow for this compound Stock Solution Preparation.
Quality Control and Best Practices
-
Solvent Quality: Always use high-purity, anhydrous DMSO to prevent compound degradation and the introduction of water, which can affect solubility and stability.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of this compound. Aliquoting into single-use volumes is crucial.
-
Verification of Concentration: For applications requiring high precision, the concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, if a reference standard is available.
-
Documentation: Maintain a detailed record of each stock solution preparation, including the lot number of the compound, the exact mass weighed, the volume of DMSO added, the date of preparation, and the storage location.
By adhering to this detailed protocol, researchers can ensure the preparation of high-quality, reliable stock solutions of this compound, leading to more accurate and reproducible experimental results in the study of ALK-driven cancers and other related research areas.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound (alk) | C28H35ClN6O3 | CID 155805693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound mesylate salt (1022958-60-6 free base) | ALK | TargetMol [targetmol.com]
- 4. This compound mesylate salt - Creative Diagnostics [qbd.creative-diagnostics.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: CEP-28122 Treatment of Karpas-299 and Sup-M2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
CEP-28122 is a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] In cancers such as Anaplastic Large Cell Lymphoma (ALCL), ALK is often constitutively activated due to chromosomal translocations, most commonly forming the NPM-ALK fusion protein.[2] This aberrant kinase activity drives tumor cell proliferation and survival, making ALK a critical therapeutic target.[1][3] The Karpas-299 and Sup-M2 cell lines, both derived from ALCL, are positive for the NPM-ALK fusion protein and serve as essential models for studying ALK-driven oncogenesis and evaluating the efficacy of ALK inhibitors like this compound.[4][5]
These application notes provide a comprehensive overview of the effects of this compound on Karpas-299 and Sup-M2 cells, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures.
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of ALK. This leads to a reduction in the phosphorylation of ALK itself and the subsequent suppression of downstream signaling pathways critical for cell growth and survival.[1][4] In Karpas-299 and Sup-M2 cells, the primary signaling cascades affected by this compound treatment include the STAT3, AKT, and ERK1/2 pathways.[4] Inhibition of these pathways ultimately leads to cell cycle arrest and induction of apoptosis.[6]
Caption: this compound signaling pathway in ALCL cells.
Data Presentation
The following tables summarize the quantitative effects of this compound on Karpas-299 and Sup-M2 cells.
Table 1: Inhibition of NPM-ALK Phosphorylation
| Cell Line | This compound Cellular IC50 (nmol/L) |
| Karpas-299 | 20 - 30 |
| Sup-M2 | 20 - 30 |
Data represents the concentration of this compound required to inhibit NPM-ALK tyrosine (664) phosphorylation by 50% in cellular assays.[4]
Table 2: Cell Viability and Apoptosis Induction
| Cell Line | Assay | Treatment Duration | Key Findings |
| Karpas-299 | MTS Assay | 48 hours | Concentration-dependent inhibition of cell viability.[5] |
| Sup-M2 | MTS Assay | 48 hours | Concentration-dependent inhibition of cell viability.[5] |
| Karpas-299 | Caspase 3/7 Assay | 16 hours | Concentration-dependent increase in caspase 3/7 activity.[5] |
| Sup-M2 | Caspase 3/7 Assay | 16 hours | Concentration-dependent increase in caspase 3/7 activity.[5] |
| Karpas-299 & Sup-M2 | RT-qPCR & Western Blot | 24 hours | Treatment with 100 nM this compound reduces GOLM1 transcription and protein levels.[7] |
Experimental Protocols
Cell Culture
Karpas-299 and Sup-M2 cells are grown in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability (MTS) Assay
This protocol is adapted from standard MTS assay procedures to assess the effect of this compound on cell proliferation.[5][8][9]
Materials:
-
Karpas-299 or Sup-M2 cells
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
96-well opaque-walled plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate for 48 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability relative to the vehicle-treated control cells.
References
- 1. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anaplastic large-cell lymphoma - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The novel ALK inhibitor ZX-29 induces apoptosis through inhibiting ALK and inducing ROS-mediated endoplasmic reticulum stress in Karpas299 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Western Blot Analysis of p-ALK after CEP-28122 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations, amplifications, or chromosomal translocations, becomes a potent oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2][3] The phosphorylation of ALK is a critical step in the activation of downstream signaling pathways that promote cell proliferation and survival.[2][4] CEP-28122 is a highly potent and selective, orally active inhibitor of ALK.[1][5] It has been shown to effectively suppress ALK phosphorylation in a concentration-dependent manner, leading to the inhibition of tumor growth.[1][4] This document provides detailed protocols for the analysis of ALK phosphorylation (p-ALK) levels in response to this compound treatment using Western blotting, along with supporting data and pathway diagrams.
Data Presentation: Quantitative Analysis of p-ALK Inhibition by this compound
The following tables summarize the quantitative data on the inhibitory effect of this compound on ALK phosphorylation in different cancer cell lines and in in vivo models.
Table 1: In Vitro Inhibition of NPM-ALK Phosphorylation in ALCL Cells
| Cell Line | This compound Concentration | Calculated Cellular IC50 | Reference |
| Sup-M2 | Varies | 20 - 30 nmol/L | [4] |
| Karpas-299 | Varies | 20 - 30 nmol/L | [4] |
Table 2: In Vivo Inhibition of NPM-ALK Phosphorylation in Sup-M2 Tumor Xenografts
| Oral Dose of this compound | Time Post-Administration | Approximate Inhibition of NPM-ALK Phosphorylation | Reference |
| 3 mg/kg | 12 hours | 75% - 80% | [4] |
| 10 mg/kg | 6 hours | Near complete | [4] |
| 10 mg/kg | 12 hours | 75% - 80% | [4] |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the phosphorylation status of ALK after treatment with this compound.
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Culture and Treatment: Culture ALK-positive cancer cells (e.g., Sup-M2, Karpas-299, NCI-H2228) to 70-80% confluency. Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. It is crucial to include phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay method (e.g., BCA assay).
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Protocol 2: SDS-PAGE and Western Blotting
-
Sample Preparation:
-
To an aliquot of each protein lysate, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[6]
-
The transfer can be performed using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ALK (e.g., anti-p-ALK Tyr1604) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To normalize the p-ALK signal, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against total ALK.
-
After signal detection, wash the membrane in TBST.
-
Incubate the membrane in a stripping buffer (e.g., a commercially available stripping buffer or a solution containing glycine and SDS) to remove the bound antibodies.
-
Wash the membrane thoroughly and re-block before incubating with the total ALK antibody. Follow the immunoblotting steps as described above.
-
Mandatory Visualizations
Diagram 1: ALK Signaling Pathway and Inhibition by this compound
Caption: ALK signaling pathway and the inhibitory action of this compound.
Diagram 2: Western Blot Experimental Workflow
References
- 1. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ALK Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. Novel ALK inhibitors in clinical use and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CEP-28122 in NSCLC Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations (e.g., EML4-ALK), gene amplification, or point mutations, becomes a key oncogenic driver in several human cancers, including a subset of non-small cell lung cancer (NSCLC).[1][2] this compound has demonstrated significant antitumor activity in preclinical models of ALK-positive human cancers, including NSCLC, by inhibiting ALK phosphorylation and downstream signaling pathways.[1][2] These application notes provide a summary of the preclinical efficacy of this compound in NSCLC xenograft models and detailed protocols for conducting similar in vivo studies.
Data Presentation
In Vitro Potency of this compound
| Parameter | Value | Reference |
| Recombinant ALK IC50 | 1.9 nM | [4] |
| Cellular ALK IC50 (Karpas-299) | 20-30 nM | [1] |
| Cellular ALK IC50 (Sup-M2) | 20-30 nM | [1] |
Antitumor Efficacy of this compound in NSCLC Xenograft Models
| Cell Line | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Observations | Reference |
| NCI-H2228 (EML4-ALK positive) | This compound (30 mg/kg) | Twice daily, oral | Not explicitly stated | Tumor regression | [1] |
| This compound (55 mg/kg) | Twice daily, oral | Not explicitly stated | Tumor regression | [1] | |
| NCI-H3122 (EML4-ALK positive) | This compound (30 mg/kg) | Twice daily, oral | Significant | Significant tumor growth inhibition | [1] |
| This compound (55 mg/kg) | Twice daily, oral | Not explicitly stated | Tumor stasis and partial tumor regression | [1] | |
| NB-1 (ALK-amplified) | This compound (30 mg/kg) | Twice daily, oral | 75% | Tumor stasis and partial tumor regression | [1] |
| This compound (55 mg/kg) | Twice daily, oral | 90% | Tumor stasis and partial tumor regression | [1] | |
| NB-1691 (ALK-negative) | This compound | Same dosing regimens | No effect | No antitumor activity | [1] |
Signaling Pathway and Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. axonmedchem.com [axonmedchem.com]
Application Notes and Protocols for CEP-28122 Oral Gavage Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-28122 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) with demonstrated antitumor activity in preclinical models of ALK-positive cancers.[1] This document provides detailed application notes and protocols for the oral gavage administration of this compound in mice, summarizing key experimental data and methodologies. This compound has shown dose-dependent antitumor efficacy in various xenograft models, leading to significant tumor growth inhibition and even complete tumor regression.[1] Administration of this compound has been reported to be well-tolerated in mice.[1]
Data Presentation
Table 1: Antitumor Activity of this compound in Mouse Xenograft Models
| Cell Line | Mouse Strain | Dosage (mg/kg, twice daily) | Treatment Duration | Outcome |
| Sup-M2 (ALCL) | SCID | 3, 10, 30 | 12 days | Dose-dependent antitumor activity.[1] |
| Sup-M2 (ALCL) | SCID | 55, 100 | 4 weeks | Complete tumor regression with no reemergence up to 60 days post-treatment.[1] |
| NCI-H2228 (NSCLC) | Not Specified | 30, 55 | 12 days | Tumor regression. |
| NCI-H3122 (NSCLC) | Not Specified | 30 | 12 days | Significant tumor growth inhibition. |
| NCI-H3122 (NSCLC) | Not Specified | 55 | 12 days | Tumor stasis and partial tumor regression. |
| NB-1 (Neuroblastoma) | Not Specified | 30, 55 | 14 days | Significant antitumor activity with tumor stasis and partial tumor regressions. |
| HCT116 (Colon Carcinoma, ALK-negative) | nu/nu | 10, 30 | Not Specified | No antitumor activity.[1] |
| Primary Human ALCL | Not Specified | 100 | 2 weeks | Sustained tumor regression. |
Note: Detailed toxicology data from specific acute or repeated-dose oral gavage studies in mice, including LD50 or NOAEL values, are not publicly available. Studies report that this compound is "well tolerated."[1]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Note: The specific vehicle used in the pivotal preclinical studies for this compound is not explicitly detailed in the available literature. The following is a general protocol for formulating a poorly water-soluble compound for oral gavage in mice. Researchers should perform their own formulation development and stability testing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl) or water
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Solubilization: Dissolve the required amount of this compound powder in a minimal amount of DMSO. For example, to prepare a 10 mg/mL final solution, one might start by dissolving the powder in 10% of the final volume with DMSO.
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle solution. A common vehicle for oral gavage consists of a mixture of PEG300, Tween-80, and saline. A typical ratio could be 40% PEG300, 5% Tween-80, and 45% saline.
-
Formulation: Slowly add the this compound/DMSO solution to the vehicle solution while vortexing to ensure a homogenous suspension or solution.
-
Final Volume Adjustment: Adjust the final volume with saline to achieve the desired final concentration.
-
Storage: The formulation should be prepared fresh daily. If short-term storage is necessary, store protected from light at 2-8°C and visually inspect for precipitation before use.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible tip)
-
Syringes (1 mL)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Handling: Acclimatize the mice to the experimental conditions. Handle the mice gently to minimize stress.
-
Dose Calculation: Weigh each mouse accurately before dosing to calculate the precise volume of the formulation to be administered based on its body weight (e.g., for a 10 mg/kg dose in a 20g mouse, the volume would be 0.2 mL of a 1 mg/mL solution).
-
Administration:
-
Securely restrain the mouse.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the calculated volume of the this compound formulation.
-
Carefully withdraw the gavage needle.
-
-
Monitoring: Observe the mouse for any signs of distress immediately after administration and at regular intervals as required by the study protocol. Monitor body weight and general health throughout the study.
Protocol 3: Sup-M2 Xenograft Mouse Model for Efficacy Studies
Materials:
-
Sup-M2 anaplastic large-cell lymphoma cells
-
SCID (Severe Combined Immunodeficient) mice (female, 6-8 weeks old)
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles for subcutaneous injection
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture Sup-M2 cells according to standard protocols. On the day of implantation, harvest the cells and resuspend them in sterile PBS at a concentration of approximately 5 x 10^6 to 10 x 10^6 cells per 100 µL. Matrigel can be mixed with the cell suspension (e.g., 1:1 ratio) to improve tumor take rate.
-
Tumor Implantation: Anesthetize the SCID mice. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control via oral gavage according to the desired dosing schedule (e.g., 30 mg/kg, twice daily).
-
Efficacy Assessment: Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment for the specified duration (e.g., 12 days to 4 weeks). At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics).
Visualizations
Caption: ALK Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Efficacy Study.
References
Application Notes and Protocols for CEP-28122 in the Study of ALK-Driven Oncogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, point mutations, or gene amplification, becomes a potent oncogenic driver in various human cancers.[1][2] These malignancies include anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] The critical role of ALK in tumorigenesis has established it as a key molecular target for cancer therapy.[1][2][3]
CEP-28122 is a highly potent, selective, and orally bioavailable small-molecule inhibitor of ALK.[1][2][4] It demonstrates robust and selective pharmacological efficacy against ALK-positive human cancer cells in both in vitro and in vivo models.[1][2] These characteristics make this compound an invaluable tool for researchers studying the mechanisms of ALK-driven oncogenesis and for professionals in the early stages of drug development. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
Mechanism of Action
This compound is a diaminopyrimidine derivative that functions as a potent inhibitor of ALK kinase activity.[2] It exerts its effect by targeting the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[1][2] this compound has shown high selectivity for ALK, with significantly lower activity against a broad panel of other protein kinases.[2]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Enzymatic IC50 (ALK) | 1.9 ± 0.5 nM | Recombinant ALK | [2] |
| Cellular IC50 (ALK Phosphorylation) | ~30 nM | Sup-M2 (ALCL) | [4] |
| Cellular IC50 (ALK Phosphorylation) | ~30 nM | Karpas-299 (ALCL) | [2] |
| Growth Inhibition (GI50) | 28 ± 8 nM | Sup-M2 (ALCL) | [2] |
| Growth Inhibition (GI50) | 27 ± 7 nM | Karpas-299 (ALCL) | [2] |
| Growth Inhibition (GI50) | 35 ± 12 nM | NCI-H2228 (NSCLC) | [2] |
| Growth Inhibition (GI50) | 18 ± 3 nM | NB-1 (Neuroblastoma) | [2] |
| Growth Inhibition (GI50) | 25 ± 5 nM | SH-SY5Y (Neuroblastoma) | [2] |
| Growth Inhibition (GI50) | >1000 nM | NB-1691 (ALK-negative Neuroblastoma) | [2] |
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Dose Regimen | Outcome | Reference |
| ALCL | Sup-M2 | 30 mg/kg, BID | Complete/near complete tumor regression | [1][2] |
| ALCL | Sup-M2 | 55 or 100 mg/kg, BID (4 weeks) | Sustained tumor regression (>60 days post-treatment) | [1][2] |
| ALCL | Primary Human Tumor | 55 or 100 mg/kg, BID (2 weeks) | Sustained tumor regression (>60 days post-treatment) | [1][2] |
| NSCLC | NCI-H2228 | 30 mg/kg, BID | Dose-dependent antitumor activity | [2] |
| Neuroblastoma | NB-1 | 30 mg/kg, BID | Dose-dependent antitumor activity | [2] |
| Colon Carcinoma (ALK-negative) | HCT-116 | 30 mg/kg, BID | Marginal antitumor activity | [3] |
Experimental Protocols
Protocol 1: In Vitro ALK Phosphorylation Inhibition Assay
Objective: To determine the cellular potency of this compound in inhibiting ALK phosphorylation.
Materials:
-
ALK-positive human cancer cell lines (e.g., Sup-M2, Karpas-299)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ALK (e.g., Y664 for NPM-ALK), anti-total-ALK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed ALK-positive cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0-1000 nM) for a specified time (e.g., 2 hours). Include a DMSO-only vehicle control.[2]
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-ALK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-ALK antibody as a loading control.
-
Quantify band intensities to determine the concentration-dependent inhibition of ALK phosphorylation.
Protocol 2: Cell Viability Assay
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
ALK-positive and ALK-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours). Include a DMSO-only vehicle control.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the specific reagent.
-
Measure the signal (luminescence, absorbance) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the GI50 value.
Protocol 3: In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., SCID or nu/nu mice)
-
ALK-positive human cancer cells (e.g., Sup-M2)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Subcutaneously inject a suspension of ALK-positive cancer cells (e.g., 5-10 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., 30 mg/kg, twice daily).[3] Administer vehicle to the control group.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Monitor animal body weight and overall health throughout the study as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
For pharmacodynamic studies, a single oral dose of this compound can be administered, and tumors collected at various time points to assess the inhibition of ALK phosphorylation in vivo.[2] A single oral dose of 30 mg/kg has been shown to result in over 90% inhibition of ALK phosphorylation for more than 12 hours.[1][2]
Visualizations
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. apexbt.com [apexbt.com]
- 4. axonmedchem.com [axonmedchem.com]
Troubleshooting & Optimization
CEP-28122 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability issues encountered when working with the ALK inhibitor, CEP-28122.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] In several types of cancer, ALK can become constitutively activated due to genetic alterations like chromosomal translocations, point mutations, or gene amplification.[1] This aberrant ALK activity drives cancer cell proliferation and survival. This compound functions by targeting the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways.
Q2: What are the different forms of this compound available?
This compound is available as a free base and as a mesylate salt. Salt forms of small molecules, like the mesylate salt of this compound, are often used to improve the aqueous solubility and stability of the compound compared to the free base form.[3]
Q3: What is the recommended solvent for preparing stock solutions of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound and its mesylate salt.[1][2]
Q4: How should I store this compound powder and stock solutions?
-
Solid (Powder) Form: this compound powder should be stored at -20°C for up to 3 years.[1]
-
Stock Solutions in DMSO: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Ensure the vials are tightly sealed to prevent the absorption of moisture, as DMSO is hygroscopic.
Troubleshooting Guides
Issue 1: My this compound (or its mesylate salt) precipitated when I diluted my DMSO stock solution in aqueous buffer or cell culture medium.
This is a common issue for hydrophobic compounds dissolved in a strong organic solvent like DMSO when diluted into an aqueous environment.
Possible Causes and Solutions:
-
Exceeded Aqueous Solubility: The final concentration of this compound in your aqueous solution may be above its solubility limit.
-
Solution: Decrease the final working concentration of the inhibitor in your experiment. It is advisable to determine the kinetic solubility of this compound in your specific buffer or medium (see Experimental Protocols).
-
-
Rapid Solvent Exchange: Adding a concentrated DMSO stock directly and quickly into the aqueous solution can cause the compound to "crash out" of solution.
-
Solution: Perform a serial dilution. First, dilute your high-concentration DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate stock dropwise to the pre-warmed (37°C) aqueous buffer or cell culture medium while gently vortexing.[5]
-
-
Low Temperature of Aqueous Medium: The solubility of many compounds decreases at lower temperatures.
-
Solution: Always use pre-warmed (37°C) cell culture medium or buffer for your dilutions.[5]
-
-
pH of the Aqueous Medium: The solubility of ionizable compounds can be pH-dependent.
-
Solution: If your experimental design allows, try adjusting the pH of your buffer. For basic compounds, a more acidic pH may improve solubility, while acidic compounds are often more soluble at a more basic pH.[6]
-
-
Interactions with Media Components: Components in complex media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[5]
-
Solution: If possible, test the solubility of this compound in a simpler buffer (e.g., PBS) to see if the issue is media-specific. The presence of serum in cell culture media can sometimes either help or hinder solubility, so testing different serum concentrations may be beneficial.
-
Issue 2: I am observing inconsistent results in my cell-based assays.
Inconsistent results can often be traced back to issues with the inhibitor's solubility and stability in the assay medium.
Possible Causes and Solutions:
-
Precipitation in Culture Wells: Even if not immediately visible, the compound may be precipitating over the course of the experiment.
-
Solution: Carefully inspect the wells of your culture plates under a microscope for any signs of crystalline precipitate or an oily film after adding the inhibitor. Perform a solubility test in your specific cell culture medium before starting the experiment to determine the maximum soluble concentration.
-
-
Degradation of the Compound: this compound may not be stable in the cell culture medium over the entire duration of your experiment.
-
Solution: Minimize the exposure of the compound to light. Prepare fresh dilutions of this compound for each experiment. If instability is suspected, you can perform a time-course experiment where you measure the inhibitor's effect at different time points after its addition to the medium. A decrease in activity over time could indicate degradation.
-
-
DMSO Concentration: While necessary for solubilization, high concentrations of DMSO can be toxic to cells and cause off-target effects.
-
Solution: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, and always include a vehicle control (medium with the same final concentration of DMSO without the inhibitor) in your experiments.[7]
-
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound and its Mesylate Salt
| Property | This compound (Free Base) | This compound (Mesylate Salt) | Reference(s) |
| Molecular Formula | C₂₈H₃₅ClN₆O₃ | C₂₉H₃₉ClN₆O₆S | [1][4] |
| Molecular Weight | 539.06 g/mol | 635.17 g/mol | [1][4] |
| CAS Number | 1022958-60-6 | 2070009-30-0 | [1][4] |
| Solubility in DMSO | Soluble | 6.4 mg/mL (10.08 mM) | [1][4] |
| Aqueous Solubility | Poorly soluble | Enhanced compared to free base (exact value not specified) | [3] |
Note: For the mesylate salt in DMSO, the use of sonication and warming is recommended to achieve the specified solubility.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound Mesylate Salt in DMSO
Materials:
-
This compound mesylate salt (MW: 635.17 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sonicating water bath
Procedure:
-
Allow the vial of this compound mesylate salt powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out a precise amount of the powder (e.g., 1 mg) into a sterile microcentrifuge tube.
-
To prepare a 10 mM stock solution from 1 mg of this compound mesylate salt, add 157.44 µL of DMSO. Calculation: (1 mg / 635.17 g/mol ) / (10 mmol/L) = 0.00015744 L = 157.44 µL
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for short bursts (e.g., 5-10 minutes) and gently warm the solution (e.g., to 37°C) until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a general method to estimate the kinetic solubility of this compound in your experimental buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scattering
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your pre-warmed aqueous buffer. This will create a range of final compound concentrations with a constant final DMSO concentration (in this example, 2%).
-
Include a blank control with only DMSO and buffer.
-
Seal the plate and incubate at room temperature or 37°C for 1-2 hours, protected from light.
-
After incubation, visually inspect the wells for any signs of precipitation.
-
Measure the absorbance or light scattering of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance/scattering compared to the blank indicates precipitation.
-
The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.
Mandatory Visualizations
References
- 1. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]
Potential off-target effects of CEP-28122
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CEP-28122. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the known on-target and off-target activities of this compound?
This compound is a highly potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) with a reported IC50 of 1.9 ± 0.5 nM in enzymatic assays.[1][2][3] While it is highly selective for ALK, like most kinase inhibitors, it can exhibit activity against other kinases, particularly at higher concentrations. One known off-target is Flt4, which this compound inhibits with an IC50 of 46 ±10 nM.[2]
A comprehensive kinase selectivity profile for this compound was performed against a panel of 259 protein kinases at a concentration of 1 µM.[4] However, the detailed results of this screen are not publicly available in the primary publication's main text or supplementary materials. Therefore, a complete list of off-target kinases and their inhibition percentages at 1 µM cannot be provided at this time.
Q2: I am observing unexpected phenotypic effects in my cell-based assay that do not seem to be related to ALK inhibition. How can I determine if these are due to off-target effects of this compound?
This is a critical question when working with any kinase inhibitor. Here is a systematic approach to troubleshoot this issue:
-
Confirm ALK Inhibition: First, ensure that you are achieving the desired on-target effect in your experimental system. Perform a dose-response experiment and measure the phosphorylation of ALK or a known downstream substrate (e.g., STAT3) by Western blot to confirm target engagement at the concentrations you are using.
-
Titrate this compound to the Lowest Effective Concentration: To minimize the potential for off-target effects, it is crucial to use the lowest concentration of this compound that effectively inhibits ALK signaling in your specific cell line. Higher concentrations are more likely to engage off-target kinases.
-
Use a Structurally Unrelated ALK Inhibitor: As a control, treat your cells with another potent and selective ALK inhibitor that has a different chemical scaffold (e.g., Crizotinib, Alectinib). If the unexpected phenotype persists with a different inhibitor, it is more likely to be a consequence of ALK inhibition. If the phenotype is unique to this compound, it may be an off-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active or drug-resistant mutant of ALK. If the on-target effects are rescued but the unexpected phenotype remains, this strongly suggests an off-target mechanism.
-
Hypothesize and Test Potential Off-Targets: Based on the observed phenotype, you can form hypotheses about which signaling pathways might be involved. For example, if you observe effects on cell migration, you might investigate kinases known to regulate this process. You can then use other, more selective inhibitors for those hypothesized off-targets to see if you can replicate the phenotype.
Q3: My experimental results with this compound are inconsistent. What are some common causes of variability?
Inconsistent results can be frustrating and can stem from several factors:
-
Compound Solubility and Stability: this compound is soluble in DMSO.[2] Ensure that your stock solution is fully dissolved and has been stored correctly (typically at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles by preparing aliquots. The stability of the compound in your specific cell culture medium over the duration of your experiment should also be considered. Prepare fresh dilutions in media for each experiment.
-
Cell Line Integrity: Ensure your cell line has not been passaged too many times, which can lead to genetic drift and altered signaling pathways. Regularly perform cell line authentication.
-
Assay Conditions: Minor variations in cell density, serum concentration in the media, and incubation times can all contribute to variability. Standardize these parameters as much as possible.
-
Pipetting Accuracy: Especially when preparing serial dilutions, small errors in pipetting can lead to significant differences in the final concentration of the inhibitor.
Quantitative Data Summary
While the complete kinase profiling data for this compound is not publicly available, the following table summarizes the known inhibitory activities.
| Target | IC50 (nM) | Comments |
| On-Target | ||
| ALK | 1.9 ± 0.5 | Primary target of this compound.[1][2][3] |
| Off-Target | ||
| Flt4 | 46 ± 10 | Known off-target kinase.[2] |
| Other Kinases | Data Not Available | A panel of 259 kinases was screened at 1 µM, but individual results are not published.[4] |
Experimental Protocols
Kinase Selectivity Profiling (General Methodology)
The kinase selectivity of this compound was evaluated using a service like the Millipore Kinase Profiler.[4] While the specific protocol for the this compound screen is not detailed in the publication, a general methodology for such an assay is as follows:
-
Compound Preparation: this compound would be prepared at a stock concentration in DMSO and then diluted to the final screening concentration (e.g., 1 µM) in the assay buffer.
-
Kinase Reaction: A panel of purified, active recombinant kinases is used. For each kinase, the reaction is typically initiated by adding a mixture of the kinase, a specific substrate (peptide or protein), and radio-labeled ATP (e.g., [γ-³³P]ATP). The reaction is carried out in a buffer optimized for that specific kinase.
-
Incubation: The reactions are incubated for a set period at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP. This is often done by spotting the reaction mixture onto a filter membrane that captures the substrate, followed by washing steps to remove unincorporated ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter. The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to a control reaction without the inhibitor.
Visualizations
Caption: Simplified ALK signaling pathways and the inhibitory action of this compound.
Caption: Troubleshooting workflow for suspected off-target effects of this compound.
References
Technical Support Center: CEP-28122 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Anaplastic Lymphoma Kinase (ALK) inhibitor, CEP-28122, in in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: Suboptimal or Lack of Antitumor Efficacy
Question: We are not observing the expected tumor growth inhibition or regression in our ALK-positive xenograft model after treatment with this compound. What are the potential causes and troubleshooting steps?
Answer:
Several factors can contribute to a lack of efficacy in vivo. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing or Regimen | This compound has shown dose-dependent antitumor activity in mice, with complete or near-complete tumor regressions at doses of 30 mg/kg twice daily or higher.[1] Ensure the dose and frequency are appropriate for your specific tumor model. Consider performing a dose-response study to determine the optimal dose for your model. |
| Poor Drug Exposure | Verify the formulation and administration of this compound. For oral gavage, ensure proper technique and vehicle selection. Common vehicles for ALK inhibitors include 0.5% methylcellulose. Consider conducting a pilot pharmacokinetic (PK) study to measure plasma concentrations of this compound and confirm adequate exposure. |
| ALK-Independent Tumor Growth | Confirm that your tumor model is indeed driven by ALK signaling. Perform baseline characterization of your xenograft model, including immunohistochemistry (IHC) or western blotting for phosphorylated ALK (p-ALK) to confirm target engagement. This compound has shown marginal antitumor activity against ALK-negative tumor xenografts.[1] |
| Acquired Resistance | If initial tumor regression is followed by relapse, the tumor may have developed resistance. Mechanisms of resistance to ALK inhibitors can be ALK-dependent (e.g., secondary mutations in the ALK kinase domain) or ALK-independent (e.g., activation of bypass signaling pathways like EGFR or MET). Consider collecting tumor samples from relapsed animals for molecular analysis to investigate potential resistance mechanisms. |
| Incorrect Tumor Model | Ensure the selected cell line or patient-derived xenograft (PDX) model is sensitive to ALK inhibition. Some ALK-positive models may have intrinsic resistance. |
Troubleshooting Workflow for Lack of Efficacy:
Caption: Troubleshooting workflow for suboptimal or lack of efficacy in this compound in vivo experiments.
Issue 2: Unexpected Toxicity or Adverse Effects
Question: Our animals are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. What should we do?
Answer:
While this compound was reported to be well-tolerated in mice and rats, it is crucial to monitor for any signs of toxicity.[1]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Dose is too High | The maximum tolerated dose (MTD) can vary between different strains and even different housing conditions. If toxicity is observed, consider reducing the dose or the frequency of administration. |
| Vehicle Toxicity | The vehicle used for formulation can sometimes cause adverse effects. Ensure the vehicle is well-tolerated on its own by treating a control group with the vehicle only. |
| Off-Target Effects | Although this compound is a highly selective ALK inhibitor, off-target effects can occur at high concentrations. Common side effects of ALK inhibitors include gastrointestinal issues, liver enzyme elevation, and visual disturbances. If specific organ toxicity is suspected, perform histological analysis of relevant organs. |
| Animal Health Status | Pre-existing health conditions in the experimental animals can be exacerbated by drug treatment. Ensure that all animals are healthy before starting the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1] In several cancers, ALK can be constitutively activated through chromosomal translocations, gene amplifications, or point mutations. This aberrant ALK activity drives tumor cell proliferation and survival. This compound inhibits the kinase activity of ALK, thereby blocking downstream signaling pathways and leading to apoptosis of ALK-dependent cancer cells.
ALK Signaling Pathway and Inhibition by this compound:
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
Q2: What are the recommended in vivo doses for this compound?
Dose-dependent antitumor activity has been observed in various ALK-positive xenograft models.[1]
-
Significant tumor growth inhibition: Doses starting from 30 mg/kg twice daily administered orally have shown significant efficacy.[1]
-
Tumor regression: Complete or near-complete tumor regressions have been observed at doses of 30 mg/kg twice daily or higher.[1]
-
Sustained regression: In some models, treatment at 55 or 100 mg/kg twice daily for several weeks led to sustained tumor regression with no re-emergence after cessation of treatment.[1]
It is recommended to perform a dose-finding study in your specific model to determine the optimal therapeutic dose.
Q3: How should this compound be formulated for oral administration in mice?
For oral gavage, this compound can be formulated in a suitable vehicle. A common vehicle for oral administration of similar compounds in preclinical studies is 0.5% methylcellulose in water. It is crucial to ensure the compound is fully suspended before each administration.
Q4: What types of cancer models are sensitive to this compound?
This compound has demonstrated efficacy in preclinical models of ALK-positive cancers, including:
The key determinant of sensitivity is the presence of an activating ALK alteration.
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Culture and Implantation:
-
Culture ALK-positive cancer cells (e.g., SU-M2 for ALCL, NCI-H2228 for NSCLC) under standard conditions.
-
Harvest cells in their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound or vehicle to the respective groups via oral gavage at the desired dose and schedule (e.g., 30 mg/kg, twice daily).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Pharmacodynamic Analysis to Confirm Target Engagement
-
Sample Collection:
-
Collect tumor samples at various time points after the final dose of this compound.
-
Immediately snap-freeze the samples in liquid nitrogen and store them at -80°C.
-
-
Western Blot Analysis:
-
Prepare tumor lysates.
-
Perform western blotting to assess the phosphorylation status of ALK and downstream signaling proteins (e.g., p-ALK, p-STAT3, p-AKT).
-
A significant reduction in the levels of these phosphoproteins in the this compound-treated group compared to the vehicle-treated group indicates target engagement. A single oral dose of 30 mg/kg of this compound has been shown to cause over 90% inhibition of ALK phosphorylation for more than 12 hours.[1]
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in ALK-Positive Xenograft Models
| Cancer Type | Xenograft Model | Dose and Schedule (Oral) | Outcome |
| ALCL | Sup-M2 | 30 mg/kg, twice daily | Tumor regression |
| ALCL | Sup-M2 | 55 or 100 mg/kg, twice daily for 4 weeks | Sustained tumor regression with no re-emergence |
| NSCLC | NCI-H2228 | 30 and 55 mg/kg, twice daily | Tumor regression |
| NSCLC | NCI-H3122 | 30 mg/kg, twice daily | Significant tumor growth inhibition |
| NSCLC | NCI-H3122 | 55 mg/kg, twice daily | Tumor stasis and partial regression |
| ALCL (Primary) | Patient-derived | 100 mg/kg, twice daily for 2 weeks | Sustained tumor regression with no re-emergence |
Data summarized from Cheng et al., 2012.[1]
References
CEP-28122 pharmacokinetic and pharmacodynamic variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CEP-28122 (also known as lestaurtinib).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound, formerly known as lestaurtinib (CEP-701), is a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] Its primary mechanism of action is the inhibition of ALK tyrosine phosphorylation, which subsequently blocks downstream signaling pathways, including STAT3, Akt, and ERK1/2, leading to growth inhibition and cytotoxicity in ALK-positive cancer cells.
2. In which cancer models has this compound shown efficacy?
Preclinical studies have demonstrated dose-dependent antitumor activity of this compound in various ALK-positive cancer models, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma tumor xenografts in mice.[1] Complete or near-complete tumor regressions have been observed at doses of 30 mg/kg twice daily or higher.[1]
3. What is the recommended solvent and storage for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound at -20°C.
4. What are the known downstream signaling targets of ALK that are affected by this compound?
This compound has been shown to substantially suppress the phosphorylation of downstream effectors of ALK, including STAT3, Akt, and ERK1/2.
Troubleshooting Guide
Pharmacokinetic Variability
Issue: High inter-patient variability in plasma concentrations is observed in our preclinical/clinical study.
Possible Causes and Solutions:
-
Genetic Polymorphisms:
-
CYP3A4 Metabolism: this compound is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2] Genetic variations in the CYP3A4 gene can lead to significant differences in drug metabolism and exposure.
-
Recommendation: Genotype subjects for common CYP3A4 polymorphisms to identify potential poor or extensive metabolizers.
-
-
Drug-Drug Interactions:
-
Co-administration of drugs that are strong inhibitors or inducers of CYP3A4 can significantly alter the pharmacokinetics of this compound.
-
Recommendation: Carefully review all co-administered medications. Avoid strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole) and inducers (e.g., rifampicin, St. John's Wort). If co-administration is necessary, consider dose adjustments and more frequent therapeutic drug monitoring.
-
-
Food Effects:
-
The effect of food on the absorption of this compound has not been extensively reported in the provided search results. However, for many oral tyrosine kinase inhibitors, food can affect bioavailability.
-
Recommendation: Standardize administration protocols with respect to food intake (e.g., administer on an empty stomach or with a standardized meal) to minimize variability.
-
-
Patient Demographics:
Pharmacodynamic Variability
Issue: Inconsistent inhibition of ALK phosphorylation or downstream signaling markers is observed at a given dose.
Possible Causes and Solutions:
-
Variability in Drug Exposure:
-
As noted above, high pharmacokinetic variability will directly lead to variable pharmacodynamic responses.
-
Recommendation: Correlate pharmacodynamic endpoints (e.g., pALK levels in tumor biopsies or surrogate tissues) with plasma drug concentrations to establish an exposure-response relationship.
-
-
Tumor Heterogeneity:
-
ALK expression levels or the presence of different ALK fusion partners may vary between tumors, influencing their sensitivity to this compound.
-
Recommendation: Characterize the ALK status (expression, fusion partner) of the tumors in your experimental models or patient population.
-
-
Assay Variability:
-
Inconsistent sample handling, processing, or assay procedures can introduce significant variability in pharmacodynamic measurements.
-
Recommendation: Standardize protocols for biopsy collection, tissue processing, and analytical methods (e.g., Western blotting, immunohistochemistry). Include appropriate positive and negative controls in each assay run.
-
Data Presentation
Table 1: Preclinical Pharmacodynamic Activity of this compound
| Cell Line/Model | Endpoint | IC50 / Effect | Reference |
| ALK-positive ALCL, NSCLC, neuroblastoma cells | Growth inhibition/cytotoxicity | Concentration-dependent | [3] |
| Tumor xenografts in mice | ALK tyrosine phosphorylation inhibition | >90% inhibition for >12 hours after a single 30 mg/kg oral dose | [3] |
| Sup-M2 tumor xenografts | Antitumor activity | Complete/near complete tumor regression at ≥30 mg/kg twice daily | [3] |
Table 2: Clinical Pharmacokinetic Parameters of Lestaurtinib (this compound) in Children with Refractory Neuroblastoma (Single Oral Dose)
| Dose Level (mg/m²/dose) | N | C₀ (ng/mL) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₄ (ng·h/mL) |
| 25 | 3 | 0 | 129 ± 79 | 1.0 (1.0-2.0) | 269 ± 129 |
| 35 | 3 | 0 | 208 ± 123 | 2.0 (1.0-2.0) | 511 ± 316 |
| 50 | 3 | 0 | 215 ± 126 | 2.0 (1.0-4.0) | 545 ± 255 |
| 65 | 3 | 0 | 303 ± 103 | 2.0 (1.0-2.0) | 733 ± 270 |
| 85 | 3 | 0 | 448 ± 301 | 2.0 (1.0-4.0) | 1280 ± 970 |
| 100 | 3 | 0 | 398 ± 200 | 2.0 (1.0-4.0) | 1080 ± 598 |
| 120 | 6 | 0 | 586 ± 290 | 2.0 (1.0-4.0) | 1650 ± 920 |
| 150 | 3 | 0 | 722 ± 415 | 2.0 (1.0-4.0) | 2110 ± 1190 |
| 180 | 3 | 0 | 851 ± 467 | 2.0 (1.0-4.0) | 2490 ± 1370 |
| 215 | 3 | 0 | 1020 ± 560 | 2.0 (1.0-4.0) | 2990 ± 1650 |
Data presented as mean ± SD for Cₘₐₓ and AUC₀₋₄, and median (range) for Tₘₐₓ. Adapted from Minturn et al., 2011.[3]
Experimental Protocols
Protocol 1: Bioanalytical Method for Quantification of this compound in Plasma using LC-MS/MS
This protocol is a general guideline based on typical methods for tyrosine kinase inhibitors.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Validation:
-
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity, recovery, and stability.
-
Mandatory Visualizations
Caption: this compound inhibits ALK signaling pathways.
Caption: Experimental workflow for PK/PD analysis of this compound.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Lestaurtinib - Wikipedia [en.wikipedia.org]
- 3. Phase I trial of lestaurtinib for children with refractory neuroblastoma: a new approaches to neuroblastoma therapy consortium study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I trial of lestaurtinib for children with refractory neuroblastoma: a new approaches to neuroblastoma therapy consortium study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CEP-28122 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity associated with CEP-28122 in animal studies.
Troubleshooting Guides
This section offers solutions to specific issues that may arise during in vivo experiments with this compound.
Issue 1: Unexpected Weight Loss or Reduced Food Intake
-
Question: My animals are experiencing significant weight loss (>15% of baseline) and reduced food consumption after this compound administration. What should I do?
-
Answer: Gastrointestinal distress is a known class effect of some Anaplastic Lymphoma Kinase (ALK) inhibitors.[1][2] To mitigate this, consider the following steps:
-
Dose-Response Evaluation: If you are using a high dose, consider performing a dose-titration study to find the maximum tolerated dose (MTD) in your specific animal model. The original efficacy studies showed good tumor regression at doses of 30 mg/kg twice daily with no significant weight loss reported.[3][4]
-
Vehicle and Formulation Assessment: Ensure the vehicle used for oral gavage is well-tolerated. If using a suspension, ensure it is homogenous to prevent inaccurate dosing.
-
Supportive Care: Provide palatable, high-calorie supplemental food and hydration support. Monitor animal welfare closely and consult with your institution's veterinary staff.
-
Staggered Dosing: If the dosing regimen is twice daily, consider increasing the interval between doses, if experimentally permissible, to reduce peak plasma concentrations.
-
Issue 2: Suspected Liver Toxicity
-
Question: I have observed elevated liver enzymes (ALT/AST) in blood samples from my study animals. How can I confirm and manage this compound-induced hepatotoxicity?
-
Answer: Elevation of hepatic transaminases is a potential side effect of ALK inhibitors.[1][2] A systematic approach is necessary to manage this.
-
Baseline Monitoring: Always collect blood samples for baseline liver function tests before starting this compound administration.
-
Confirm with Histopathology: At the end of the study, or if an animal is euthanized due to poor health, perform a histopathological examination of the liver tissue to look for signs of drug-induced liver injury (DILI).
-
Dose Adjustment: Similar to managing weight loss, reducing the dose of this compound is the primary method to decrease liver toxicity.
-
Monitor Co-administered Drugs: If other drugs are being used in combination, be aware of potential drug-drug interactions that could exacerbate liver toxicity.
-
Issue 3: Cardiovascular Abnormalities
-
Question: Our telemetry or ECG monitoring shows cardiovascular changes (e.g., altered heart rate, blood pressure, or QT prolongation) in animals treated with this compound. What is the recommended course of action?
-
Answer: Cardiovascular toxicity, including effects on heart rate and blood pressure, has been noted with some kinase inhibitors.[5][6][7]
-
Specialized Monitoring: For long-term studies, especially at higher doses, incorporating cardiovascular monitoring (telemetry or regular ECGs) is recommended.
-
Dose Reduction: Cardiovascular side effects are often dose-dependent. A reduction in the administered dose may alleviate these effects.
-
Consult a Specialist: If significant cardiovascular changes are observed, consulting with a veterinary cardiologist or a toxicologist specializing in cardiovascular safety is advised to interpret the findings correctly.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[3][8][9] In ALK-positive cancer models, it blocks the phosphorylation of ALK and its downstream signaling pathways, such as STAT3, AKT, and ERK1/2, leading to growth inhibition and apoptosis of cancer cells.[1]
Q2: What are the reported effective and well-tolerated doses of this compound in mice?
A2: In several preclinical xenograft models (including anaplastic large-cell lymphoma, non-small cell lung cancer, and neuroblastoma), this compound administered orally has shown significant anti-tumor activity.[3][4] Doses of 30 mg/kg twice daily resulted in complete or near-complete tumor regression and were reported to be well-tolerated with no overt toxicity or significant body weight loss.[3][4] Higher doses up to 100 mg/kg twice daily have also been used effectively in specific models.[3][9]
Q3: What are the common class-wide toxicities associated with ALK inhibitors that I should monitor for?
A3: While this compound itself was reported as well-tolerated in initial studies, the broader class of ALK inhibitors is associated with a range of potential toxicities.[3][9] Researchers should be vigilant for:
-
Gastrointestinal effects: Diarrhea, nausea, and vomiting.[2]
-
Hepatotoxicity: Elevation of liver transaminases (ALT and AST).[1][2]
-
Cardiovascular events: Bradycardia, QT interval prolongation, and hypertension.[6][7]
-
Rash [1]
Q4: What basic in-life observations should be recorded during a study with this compound?
A4: Regular and detailed observations are crucial for early detection of potential toxicity. These should include:
-
Body weight: At least twice weekly.
-
Food and water consumption: Monitored daily or several times a week.
-
Clinical signs: Daily observation for changes in posture, activity, breathing, and general appearance.
-
Tumor measurements: As required by the study protocol.
Data Presentation
Table 1: this compound In Vitro Potency
| Parameter | Value | Reference |
| ALK Kinase Activity IC₅₀ | 1.9 nM | [1] |
Table 2: Summary of Dosing and Observations in Murine Xenograft Models
| Tumor Model | Dose (Oral, Twice Daily) | Duration | Outcome | Reported Toxicity | Reference |
| Sup-M2 (ALCL) | 3, 10, 30 mg/kg | 12 days | Dose-dependent antitumor activity | Not specified | [10] |
| Sup-M2 (ALCL) | 55, 100 mg/kg | 4 weeks | Sustained tumor regression | Well tolerated | [3][9] |
| NCI-H2228 (NSCLC) | 30, 55 mg/kg | 12 days | Tumor regression | Not specified | [4] |
| NB-1 (Neuroblastoma) | 30, 55 mg/kg | 14 days | Tumor stasis/partial regression | Not specified | [3] |
Experimental Protocols
Protocol 1: Assessment of Liver Function
-
Sample Collection: Collect blood (approximately 100-200 µL) via submandibular or saphenous vein puncture into serum separator tubes. A baseline sample should be collected before the first dose.
-
Sample Processing: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate serum.
-
Biochemical Analysis: Use a veterinary chemistry analyzer to measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Data Interpretation: Compare on-treatment values to baseline levels and to control group values. A significant increase (e.g., >3 times the upper limit of normal) may indicate hepatotoxicity.
Protocol 2: General Toxicity Monitoring in Rodents
-
Acclimation: Allow animals to acclimate to the facility for at least one week before the study begins.
-
Dosing: Administer this compound via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule. The vehicle control group should receive the vehicle alone.
-
Daily Observations: Conduct a visual inspection of each animal daily. Note any changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy), or signs of distress.
-
Weekly Measurements: Record the body weight of each animal at least twice a week. Measure food and water intake per cage.
-
Terminal Procedures: At the end of the study, perform a complete necropsy. Collect major organs (liver, kidneys, heart, lungs, spleen) for histopathological analysis. Collect blood for complete blood count (CBC) and serum chemistry analysis.
Visualizations
Caption: this compound inhibits ALK, blocking downstream signaling pathways.
Caption: Workflow for troubleshooting toxicity in this compound animal studies.
Caption: Relationship between this compound dose, efficacy, and toxicity risk.
References
- 1. Toxicity profile of anaplastic lymphoma kinase tyrosine kinase inhibitors for patients with non-small cell lung cancer: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incidence and risk of hepatic toxicities associated with anaplastic lymphoma kinase inhibitors in the treatment of non-small-cell lung cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular toxicity of anaplastic lymphoma kinase inhibitors for patients with non-small cell lung cancer: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular toxicity of anaplastic lymphoma kinase inhibitors for patients with non-small cell lung cancer: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
CEP-28122 Technical Support Center: Mesylate Salt vs. Free Base in Experimental Settings
Welcome to the technical support center for CEP-28122. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound mesylate salt and its free base form in various experimental applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between this compound mesylate salt and the free base?
A1: The primary differences lie in their physicochemical properties, which can impact experimental design and outcomes. The mesylate salt of this compound is generally favored for its enhanced aqueous solubility and stability compared to the free base form.[1][2] While both forms exhibit comparable biological activity at equivalent molar concentrations, the improved solubility of the mesylate salt can be advantageous for in vitro and in vivo studies requiring aqueous-based vehicle formulations.[1]
Q2: Which form should I choose for my experiments?
A2: The choice between the mesylate salt and the free base depends on your specific experimental needs.
-
For in vitro studies , where the compound is typically dissolved in an organic solvent like DMSO first, either form can be used. However, if you require higher aqueous concentrations in your final culture medium, the mesylate salt may be preferable.
-
For in vivo studies , particularly those involving oral administration, the mesylate salt is often recommended due to its potentially better bioavailability, stemming from its higher solubility and dissolution rate in the gastrointestinal tract.[2]
Q3: How do I prepare stock solutions of this compound mesylate salt and free base?
A3: Both forms of this compound are soluble in DMSO.[3][4]
-
This compound Mesylate Salt: Can be dissolved in DMSO at a concentration of up to 6.4 mg/mL (10.08 mM).[4]
-
This compound Free Base: Is also soluble in DMSO.[3]
For stock solution preparation, it is recommended to dissolve the compound in high-purity DMSO to your desired concentration. To enhance dissolution, sonication may be used.[4] Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[5] It functions by blocking the kinase activity of ALK, thereby inhibiting the phosphorylation of ALK itself and its downstream signaling effectors. This leads to the suppression of key signaling pathways involved in cell proliferation and survival, such as the STAT3, Akt, and ERK1/2 pathways.[5]
Troubleshooting Guides
In Vitro Experimentation
Problem: I am observing precipitation of the compound in my cell culture medium.
-
Possible Cause: The final concentration of DMSO in your culture medium may be too high, or the aqueous solubility of the compound at the desired concentration is exceeded.
-
Solution:
-
Ensure the final DMSO concentration in your cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and precipitation.
-
If using the free base, consider switching to the mesylate salt for its higher aqueous solubility.
-
When diluting your DMSO stock solution into the aqueous medium, add it dropwise while vortexing to ensure rapid and uniform mixing.
-
Problem: I am not observing the expected inhibition of ALK phosphorylation or downstream signaling.
-
Possible Cause: The concentration of this compound may be too low, the treatment time may be insufficient, or the compound may have degraded.
-
Solution:
-
Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line. Effective concentrations for inhibiting ALK phosphorylation are typically in the nanomolar range.[5]
-
Treatment Time: A treatment time of 2 hours is often sufficient to observe a significant reduction in ALK phosphorylation.[5]
-
Compound Integrity: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot if degradation is suspected.
-
In Vivo Experimentation
Problem: I am having difficulty preparing a stable formulation for oral administration.
-
Possible Cause: The free base form of this compound has lower aqueous solubility, which can make it challenging to formulate for oral gavage.
-
Solution:
-
Utilize the mesylate salt of this compound for its superior solubility.
-
A common vehicle for oral administration of similar compounds is a suspension in a solution of 0.5% methylcellulose in sterile water. The compound should be finely ground and suspended uniformly before each administration.
-
Problem: I am not observing the expected anti-tumor efficacy in my xenograft model.
-
Possible Cause: The dosing regimen (dose and frequency) may be suboptimal, or the tumor model may not be sensitive to ALK inhibition.
-
Solution:
-
Dosing: Effective oral doses in mouse xenograft models have been reported to be in the range of 30-100 mg/kg, administered twice daily.[6] A dose-finding study may be necessary for your specific model.
-
Model Verification: Confirm that your xenograft model is indeed ALK-positive and that the tumor growth is driven by ALK signaling. This can be verified by immunohistochemistry (IHC) or western blotting of tumor lysates for ALK expression and phosphorylation.
-
Data Presentation
| Parameter | This compound Mesylate Salt | This compound Free Base | Reference |
| Molecular Weight | 635.17 g/mol | 539.07 g/mol | [3][4] |
| Solubility in DMSO | 6.4 mg/mL (10.08 mM) | Soluble | [3][4] |
| IC50 (ALK Kinase Activity) | 1.9 nM | Not explicitly stated, but biological activity is comparable at equivalent molar concentrations. | [1][5] |
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is adapted for assessing the effect of this compound on the viability of ALK-positive cancer cell lines, such as NCI-H2228 (non-small cell lung cancer).
-
Cell Seeding: Seed NCI-H2228 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound (mesylate salt or free base) in complete growth medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-ALK
This protocol is for detecting the inhibition of ALK phosphorylation in a cell line such as Karpas-299 (anaplastic large-cell lymphoma) after treatment with this compound.
-
Cell Culture and Treatment: Plate Karpas-299 cells and treat with various concentrations of this compound for 2 hours.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ALK (e.g., anti-pALK Tyr1604) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ALK and a loading control like GAPDH or β-actin.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model using an ALK-positive cell line (e.g., Sup-M2).
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 Sup-M2 cells suspended in a mixture of serum-free medium and Matrigel into the flank of immunodeficient mice (e.g., SCID or nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Compound Formulation and Administration: Prepare a suspension of this compound mesylate salt in a vehicle such as 0.5% methylcellulose in sterile water. Administer the compound orally (e.g., by gavage) at the desired dose (e.g., 30 mg/kg) twice daily. The control group should receive the vehicle only.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration (e.g., 2-4 weeks). At the endpoint, tumors can be excised for pharmacodynamic analysis (e.g., western blot for p-ALK).
Visualizations
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Bioavailability Challenges with CEP-28122
Welcome to the technical support center for CEP-28122. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges related to the oral bioavailability of this potent and selective ALK inhibitor. While this compound has been described as having a favorable pharmacokinetic profile, this guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist you in optimizing your experimental outcomes.[1][2][3]
Troubleshooting Guide
Poor oral bioavailability of kinase inhibitors can often be attributed to factors such as low aqueous solubility, poor membrane permeability, or significant first-pass metabolism.[4][5][6][7][8] Below are common issues you might encounter and potential solutions.
Issue 1: Inconsistent or low in vivo efficacy despite proven in vitro potency.
This could be an indication of poor absorption of this compound in your experimental model.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility in GI Fluids | 1. Salt Formation: While this compound is available as a mesylate salt which generally improves solubility and stability, consider if the free base is being used and if conversion to a salt form could be beneficial.[9] 2. Amorphous Solid Dispersion (ASD): Formulate this compound as an ASD to reduce the impact of pH-dependent solubility and improve dissolution.[10] | Increased dissolution rate and concentration in gastrointestinal fluids, leading to improved absorption. |
| Low Permeability Across Intestinal Epithelium | 1. Lipid-Based Formulations: Prepare this compound in a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS).[4][11] This can enhance absorption by presenting the drug in a solubilized state. 2. Ion Pairing: Explore ion pairing with lipophilic counter-ions (e.g., docusate) to increase the lipophilicity of the compound and facilitate membrane transport.[4][5][6] | Enhanced permeation across the intestinal barrier, potentially increasing systemic exposure. |
| Pre-systemic Metabolism | 1. Inhibition of Metabolic Enzymes: Co-administration with inhibitors of relevant cytochrome P450 enzymes (if known to metabolize this compound) could increase bioavailability. Note: This should be approached with caution due to the potential for drug-drug interactions.[8][12] | Reduced first-pass metabolism in the gut wall and liver, leading to higher plasma concentrations. |
Issue 2: High variability in plasma concentrations between subjects.
This may be linked to food effects or physiological variations in the gastrointestinal tract.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Food Effects | 1. Administer with a high-fat meal: For lipophilic compounds, administration with fatty foods can sometimes enhance absorption by stimulating bile secretion. 2. Lipid-Based Formulations: Utilizing lipid-based formulations can help mitigate variability due to food effects by mimicking the effect of a high-fat meal.[4][5][6][7] | More consistent and predictable plasma concentration profiles across the study population. |
| pH-Dependent Solubility | Amorphous Solid Dispersion (ASD): As mentioned previously, ASD formulations can reduce the sensitivity of the drug's solubility to variations in gastric and intestinal pH.[10] | Reduced variability in absorption due to physiological differences in GI pH among subjects. |
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound?
This compound is reported to be soluble in DMSO and dimethyl formamide.[1] Its aqueous solubility is not explicitly detailed in the provided search results, but like many kinase inhibitors, it may exhibit low aqueous solubility.[4][5][6]
Q2: Are there any known transporters that interact with this compound?
The provided search results do not specify any known interactions of this compound with drug transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). However, these efflux transporters are common sources of poor bioavailability for orally administered anti-cancer drugs.[12][13] If poor bioavailability is suspected, investigating whether this compound is a substrate for these transporters could be a valuable step.
Q3: What formulation was used in the preclinical studies of this compound?
In preclinical in vivo experiments, either the free base or the mesylate-HCl salt of this compound was used.[14] The vehicle for oral administration was not specified in the provided results.
Q4: How can I prepare a lipid-based formulation for my experiments?
A common approach is to create a Self-Emulsifying Drug Delivery System (SEDDS). This involves dissolving the drug in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in an aqueous medium (like the GI tract), these systems spontaneously form a fine oil-in-water emulsion, facilitating drug absorption.[11]
Q5: What is a lipophilic salt and how can it improve bioavailability?
A lipophilic salt is formed by pairing a drug molecule with a lipophilic counter-ion, such as docusate. This can significantly increase the drug's solubility in lipidic excipients, which is highly advantageous for developing lipid-based formulations with a high drug load.[4][5][6] This approach can lead to enhanced oral absorption for compounds where solubility is a limiting factor.[4][5][7]
Experimental Protocols
Protocol 1: Preparation of a Lipophilic Salt (Docusate Salt of a Kinase Inhibitor)
This protocol is adapted from a general method for preparing lipophilic salts of kinase inhibitors.[5]
-
Dissolution: Dissolve the hydrochloride salt of the kinase inhibitor and an equimolar amount of sodium docusate in a biphasic solution of ethyl acetate and distilled water.
-
Stirring: Stir the mixture overnight at ambient temperature to facilitate the ion exchange.
-
Separation: Collect the organic layer. Wash the aqueous layer with ethyl acetate and combine the organic fractions.
-
Washing: Wash the combined organic solution with cold distilled water until a negative silver nitrate test is obtained, indicating the removal of chloride ions.
-
Drying and Concentration: Dry the organic solution over sodium sulfate, filter, and concentrate it in vacuo to obtain the lipophilic salt as a powder.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This is a general workflow for assessing the oral bioavailability of a new formulation.
-
Animal Model: Use adult male Sprague-Dawley rats (or another appropriate strain).
-
Dosing Groups:
-
Group 1: Intravenous administration of this compound (for determination of absolute bioavailability).
-
Group 2: Oral administration of this compound in a standard suspension (e.g., in water or a vehicle like 0.5% methylcellulose).
-
Group 3: Oral administration of the experimental formulation of this compound (e.g., lipid-based formulation or amorphous solid dispersion).
-
-
Administration: Administer the formulations at a specific dose. For oral formulations, this is typically done via oral gavage.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration). The absolute bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Key barriers to oral bioavailability of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 8. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of oral drug bioavailability: from preclinical mechanism to therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Interpreting Unexpected Results with CEP-28122: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with CEP-28122. All recommendations are for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5][6][7][8] Its primary mechanism of action is the inhibition of ALK's kinase activity, which in turn blocks the phosphorylation of ALK and its downstream signaling substrates.[4][9][10] This disruption of ALK-mediated signaling pathways leads to growth inhibition and cytotoxicity in cancer cells where ALK is constitutively active due to genetic alterations like chromosomal translocations, point mutations, or gene amplification.[4][9][10]
Q2: My ALK-positive cancer cells are not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response in ALK-positive cancer cells. These can be broadly categorized into issues with the compound, the experimental setup, or the biological system itself.
-
Compound Integrity: Ensure the this compound being used is of high purity and has been stored correctly to prevent degradation.
-
Experimental Protocol: Verify the accuracy of the concentration of this compound used and the duration of the treatment. An insufficient dose or treatment time may not be enough to induce a cellular response.
-
Cell Line Specifics: Confirm the ALK status of your cell line. It is also possible that the cells have developed resistance to ALK inhibitors or possess alternative signaling pathways that bypass the need for ALK signaling.
Q3: I am observing toxicity or cell death in my ALK-negative control cells. Is this expected?
While this compound is a highly selective ALK inhibitor, off-target effects can occur, particularly at higher concentrations.[11] It is crucial to determine the optimal concentration range for your specific cell lines. Additionally, this compound is known to inhibit Flt4 at higher concentrations (IC50: 46 nM), which could contribute to unexpected effects in cells where this kinase is important.[6]
Q4: I am seeing paradoxical activation of a signaling pathway downstream of ALK upon treatment with this compound. What could be the cause?
Paradoxical signaling upon treatment with kinase inhibitors is a known phenomenon. This can sometimes be attributed to the complex feedback loops within signaling networks. Inhibition of one pathway can sometimes lead to the compensatory upregulation of another. It is also worth considering potential off-target effects that might indirectly influence other signaling cascades.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered when using this compound.
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| No or weak inhibition of ALK phosphorylation | 1. Inactive Compound: The this compound may have degraded due to improper storage. 2. Suboptimal Concentration: The concentration of this compound used may be too low to effectively inhibit ALK in your specific cell model. 3. Incorrect Protocol: Issues with the experimental protocol, such as incorrect incubation times or reagent preparation. | 1. Use a fresh aliquot of this compound. 2. Perform a dose-response experiment to determine the IC50 for ALK phosphorylation inhibition in your cell line. 3. Carefully review and optimize your experimental protocol. |
| Lack of cytotoxicity in ALK-positive cells | 1. Drug Efflux: The cancer cells may be expressing high levels of drug efflux pumps (e.g., P-glycoprotein), reducing the intracellular concentration of this compound. 2. Acquired Resistance: The cells may have acquired mutations in the ALK kinase domain that render them resistant to this compound. 3. Bypass Signaling: The cells may have activated alternative survival pathways that are independent of ALK signaling. | 1. Test for the expression of common drug efflux pumps. Consider co-treatment with an efflux pump inhibitor. 2. Sequence the ALK gene in your cells to check for known resistance mutations. 3. Perform pathway analysis (e.g., phospho-kinase array) to identify activated bypass pathways. |
| Inconsistent results between experiments | 1. Compound Solubility: this compound may not be fully solubilized, leading to variability in the effective concentration. 2. Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes. 3. Reagent Variability: Inconsistent quality of antibodies or other reagents used for analysis. | 1. Ensure complete solubilization of this compound in the appropriate solvent (e.g., DMSO) before diluting in culture media.[11] 2. Standardize your cell culture procedures. 3. Use high-quality, validated reagents and run appropriate controls in every experiment. |
Experimental Protocols
Western Blot for ALK Phosphorylation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-ALK and total ALK overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: The following day, treat the cells with a serial dilution of this compound for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the media and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapy Detail [ckb.genomenon.com]
- 6. This compound mesylate salt (1022958-60-6 free base) | ALK | TargetMol [targetmol.com]
- 7. This compound (mesylate salt) - MedChem Express [bioscience.co.uk]
- 8. axonmedchem.com [axonmedchem.com]
- 9. apexbt.com [apexbt.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of CEP-28122 and Ceritinib in ALK-Positive Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical anaplastic lymphoma kinase (ALK) inhibitor, CEP-28122, and the clinically approved second-generation ALK inhibitor, ceritinib. The content is designed to offer an objective overview of their respective efficacies, supported by available experimental data, to inform research and drug development efforts in the field of ALK-targeted cancer therapies.
Executive Summary
Both this compound and ceritinib are potent inhibitors of the ALK tyrosine kinase, a key oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC). This compound has demonstrated significant antitumor activity in preclinical models, showcasing its potential as a therapeutic agent. Ceritinib, on the other hand, is an established clinical treatment for ALK-positive NSCLC, with proven efficacy in both crizotinib-naïve and crizotinib-resistant patient populations. This guide will delve into the quantitative efficacy data, the experimental methodologies used to generate this data, and the underlying signaling pathways affected by these two compounds.
Quantitative Efficacy Comparison
The following table summarizes the key efficacy data for this compound and ceritinib based on available preclinical and clinical studies.
| Parameter | This compound | Ceritinib |
| Mechanism of Action | Potent and selective, orally active ALK inhibitor.[1][2] | Oral, selective inhibitor of ALK receptor tyrosine kinase.[3] |
| In Vitro Potency (IC50) | 1.9 ± 0.5 nmol/L (recombinant ALK)[2] | ~20-fold more potent than crizotinib in enzymatic assays.[4] |
| Cellular Activity | Induces growth inhibition and cytotoxicity in ALK-positive ALCL, NSCLC, and neuroblastoma cells.[1] | Inhibits proliferation of cell lines expressing EML4-ALK and NPM-ALK fusion proteins.[5][6] |
| In Vivo Efficacy (Preclinical) | Complete/near complete tumor regressions in ALK-positive xenograft models at doses of 30 mg/kg twice daily or higher.[1][2] | Dose-dependent inhibition of EML4-ALK-positive NSCLC xenograft growth in mice and rats.[5][6] |
| Clinical Efficacy (ALK+ NSCLC) | Not clinically approved. | Overall Response Rate (ORR): 56-72% in various patient populations.[7][8] Median Progression-Free Survival (PFS): 6.9 - 18.4 months, depending on prior treatment.[7][8] Median Overall Survival (OS): Up to 17 months in some studies.[3] |
| Activity Against Resistance Mutations | Preclinical data not extensively available in the provided search results. | Effective against several crizotinib-resistant mutations, including L1196M, G1269A, I1171T, and S1206Y.[4] |
| Central Nervous System (CNS) Activity | Preclinical data not specified. | Demonstrates efficacy in patients with brain metastases.[7] |
Signaling Pathway Inhibition
Both this compound and ceritinib exert their therapeutic effects by inhibiting the constitutive activation of the ALK tyrosine kinase. This, in turn, blocks downstream signaling cascades crucial for cancer cell proliferation and survival. The primary pathways affected include the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.
Caption: ALK signaling pathway and points of inhibition by this compound and ceritinib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of ALK inhibitors like this compound and ceritinib.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against recombinant ALK kinase.
Protocol:
-
Plate Coating: 96-well microtiter plates are coated with a substrate for ALK, such as a poly(Glu, Tyr) 4:1 peptide.
-
Reaction Mixture Preparation: A reaction buffer containing ATP and the test compound (this compound or ceritinib) at various concentrations is prepared.
-
Kinase Reaction: Recombinant ALK enzyme is added to the wells to initiate the phosphorylation reaction. The plate is incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection, or by using time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To assess the effect of the compound on the viability and proliferation of ALK-positive cancer cell lines.
Protocol:
-
Cell Seeding: ALK-positive cancer cells (e.g., Karpas-299, Sup-M2, NCI-H2228) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound or ceritinib for a specified period (e.g., 48-72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured.
-
CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells. The luminescent signal, which is proportional to the number of viable cells, is measured.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis for ALK Phosphorylation
Objective: To determine the effect of the compound on the phosphorylation of ALK and its downstream signaling proteins in whole cells.
Protocol:
-
Cell Treatment and Lysis: ALK-positive cells are treated with the test compound for a specific duration. The cells are then washed and lysed to extract total protein.
-
Protein Quantification: The protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, and phosphorylated and total downstream targets (e.g., p-STAT3, STAT3, p-AKT, AKT, p-ERK, ERK).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of inhibition.
In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of the compound in a living organism.
Caption: A representative workflow for an in vivo tumor xenograft study.
Protocol:
-
Cell Implantation: ALK-positive human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The test compound (this compound or ceritinib) is administered orally at various doses, while the control group receives a vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic studies via western blot).
-
Efficacy Calculation: The antitumor efficacy is typically expressed as the percentage of tumor growth inhibition compared to the vehicle-treated control group.
Conclusion
This compound demonstrates considerable promise as a potent and selective ALK inhibitor in preclinical settings, exhibiting significant anti-tumor activity.[1][2] Ceritinib has translated this preclinical potential into a clinically effective therapy for patients with ALK-positive NSCLC, including those who have developed resistance to first-generation inhibitors.[3][4] Its proven clinical benefit, including intracranial activity, has established it as a valuable therapeutic option.[7] Further research, including potential clinical development for this compound and head-to-head comparative studies, would be necessary to fully elucidate the relative therapeutic potential of these two ALK inhibitors. This guide provides a foundational comparison to aid researchers in navigating the landscape of ALK-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Activity and safety of ceritinib in patients with ALK-rearranged non-small-cell lung cancer (ASCEND-1): updated results from the multicentre, open-label, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STAT3 inhibition suppresses adaptive survival of ALK-rearranged lung cancer cells through transcriptional modulation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceritinib versus chemotherapy in patients with ALK-rearranged non-small-cell lung cancer previously given chemotherapy and crizotinib (ASCEND-5): a randomised, controlled, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: CEP-28122 and Alectinib in ALK-Positive Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two anaplastic lymphoma kinase (ALK) inhibitors: CEP-28122 and alectinib. While alectinib has become a standard-of-care treatment for ALK-positive non-small cell lung cancer (NSCLC), this compound was a promising preclinical candidate. This document summarizes the available data to offer a comparative perspective on their biochemical potency, preclinical efficacy, and, where applicable, clinical performance.
Mechanism of Action: Targeting the Aberrant ALK Signaling Cascade
Both this compound and alectinib are tyrosine kinase inhibitors (TKIs) that exert their therapeutic effect by targeting the ATP-binding pocket of the ALK protein.[1] In several cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with a partner gene, such as EML4, resulting in a constitutively active ALK fusion protein.[1][2] This aberrant kinase activity drives downstream signaling pathways, including the JAK-STAT, PI3K/AKT, and RAS-MAPK pathways, promoting uncontrolled cell proliferation and survival.[1][2][3] By inhibiting ALK phosphorylation, both compounds effectively block these oncogenic signals, leading to tumor cell growth inhibition and apoptosis.[3][4][5]
Alectinib and its major active metabolite, M4, are potent and selective inhibitors of ALK and also show activity against the RET proto-oncogene.[3][5][6] Preclinical data for this compound highlight its high potency and selectivity for ALK.[7][8]
Biochemical and Preclinical Performance
While direct head-to-head preclinical studies are unavailable, a comparative summary of their individual in vitro and in vivo preclinical data is presented below.
In Vitro Potency and Cellular Activity
| Parameter | This compound | Alectinib |
| Target | Anaplastic Lymphoma Kinase (ALK) | Anaplastic Lymphoma Kinase (ALK), RET |
| IC50 (recombinant ALK) | 1.9 nM[9][10] | Data not available in provided search results |
| Cellular Activity | Induced concentration-dependent growth inhibition and cytotoxicity in ALK-positive ALCL, NSCLC, and neuroblastoma cells.[7][8] | Potent anti-proliferative and pro-apoptotic effects against NSCLC, anaplastic large-cell lymphoma, and neuroblastoma cell lines with ALK aberrations.[11] |
| Activity against Resistance Mutations | Data not available in provided search results | Active against several crizotinib-resistant mutations, including L1196M, C1156Y, and F1174L.[11] |
In Vivo Efficacy in Xenograft Models
| Model | This compound | Alectinib |
| ALK-Positive Tumor Xenografts | Showed dose-dependent antitumor activity in ALCL, NSCLC, and neuroblastoma xenografts.[8] At doses of 30 mg/kg twice daily or higher, complete or near-complete tumor regressions were observed.[7] | In an H2228 NSCLC xenograft model, oral administration at 20 or 60 mg/kg induced substantial and sustained tumor regression.[11] |
| Sustained Response | In Sup-M2 tumor xenografts, treatment for 4 weeks led to sustained tumor regression with no re-emergence for over 60 days after stopping treatment.[8] | Data not available in provided search results |
| ALK-Negative Tumor Xenografts | Displayed marginal antitumor activity.[7][8] | Data not available in provided search results |
| CNS Penetration | Data not available in provided search results | Preclinically, alectinib demonstrates high CNS-to-plasma ratios and significant intracranial activity in animal models.[12] |
Clinical Efficacy of Alectinib
Alectinib has undergone extensive clinical development and is approved for the treatment of ALK-positive NSCLC.[13][14] In contrast, the clinical development of this compound appears to have been discontinued, and there is no available clinical trial data.[11]
Key Phase 3 Clinical Trial Data for Alectinib
| Trial | Treatment Arms | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | CNS Response |
| ALEX (First-Line) | Alectinib vs. Crizotinib | 34.8 months vs. 10.9 months[15][16] | 82.9% vs. 75.5%[16] | Time to CNS progression was significantly longer with alectinib.[16] |
| ALINA (Adjuvant) | Alectinib vs. Platinum-based Chemotherapy | Median DFS not reached vs. 41.3 months[17] | N/A | Clinically meaningful CNS-DFS benefit observed.[17] |
Experimental Protocols
Kinase Assays (General Protocol)
To determine the half-maximal inhibitory concentration (IC50) of the compounds against recombinant ALK, a common method involves a radiometric or fluorescence-based kinase assay.
-
Reaction Setup : The reaction mixture typically includes recombinant ALK enzyme, a substrate (e.g., a synthetic peptide), and ATP (often radiolabeled [γ-³²P]ATP).
-
Compound Incubation : The kinase reaction is initiated in the presence of varying concentrations of the inhibitor (this compound or alectinib).
-
Incubation : The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection : The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assays (General Protocol)
To assess the effect of the inhibitors on the growth of cancer cell lines, a cell viability assay such as the MTT or CellTiter-Glo® assay is commonly used.
-
Cell Seeding : ALK-positive and ALK-negative cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment :
-
MTT Assay : MTT reagent is added to the wells and incubated. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product, which is then solubilized and its absorbance is measured.
-
CellTiter-Glo® Assay : This assay quantifies ATP, an indicator of metabolically active cells. The reagent is added to the wells, inducing cell lysis and generating a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis : The absorbance or luminescence readings are used to calculate the percentage of cell growth inhibition compared to untreated control cells.
In Vivo Tumor Xenograft Studies (General Protocol)
To evaluate the antitumor efficacy of the compounds in a living organism, human tumor xenograft models in immunocompromised mice are utilized.
-
Tumor Implantation : Human ALK-positive cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration : Once tumors reach the desired size, mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally at various dose levels and schedules (e.g., once or twice daily).
-
Tumor Measurement : Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated.
-
Endpoint : The study continues until tumors in the control group reach a predetermined size or for a specified duration. Key efficacy endpoints include tumor growth inhibition and tumor regression.
Conclusion
Based on the available preclinical data, both this compound and alectinib demonstrate potent and selective inhibition of ALK, leading to significant antitumor activity in ALK-positive cancer models.[7][11] Alectinib, however, has progressed through extensive clinical trials, establishing its superiority over older generation inhibitors and chemotherapy, particularly in terms of progression-free survival and CNS efficacy.[15][16][17] The lack of clinical data for this compound, likely due to the discontinuation of its development, prevents a direct comparison of their clinical performance. The data presented here offers a retrospective comparison based on the distinct stages of their development, highlighting the attributes that made both molecules promising candidates for targeting ALK-driven cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 3. Alectinib - Wikipedia [en.wikipedia.org]
- 4. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Understanding the ALECENSA® (alectinib) mechanism of action [alecensa.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Alectinib—a new chapter in the management of ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FDA Approves Alectinib for ALK-Positive Lung Cancer - NCI [cancer.gov]
- 14. Profile of alectinib for the treatment of ALK-positive non-small cell lung cancer (NSCLC): patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ALEX Trial: Alectinib versus Crizotinib in Treatment-Naïve Advanced ALK-Positive NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 16. mdpi.com [mdpi.com]
- 17. Groundbreaking Breakthrough: Alectinib Revolutionizes Treatment for Completely Resected ALK-Positive NSCLC - For healthcare professionals only [oncologyme.com]
Validating CEP-28122 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of CEP-28122, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor.[1][2][3][4] We will explore key experimental assays and compare the performance of this compound with other well-established ALK inhibitors: Crizotinib, Alectinib, and Lorlatinib. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
ALK Signaling Pathway and Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal translocations, drives the proliferation and survival of various cancer cells, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][3][4] this compound and other ALK inhibitors act by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways such as the STAT3, AKT, and ERK1/2 pathways.[2][3]
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 2. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
Comparative Cross-Resistance Profile of CEP-28122 with other ALK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anaplastic lymphoma kinase (ALK) inhibitor CEP-28122, focusing on its cross-resistance profile with other ALK inhibitors. The information is compiled from publicly available preclinical data to assist researchers in understanding the therapeutic potential and limitations of this compound.
Introduction to this compound
This compound is a potent and selective, orally active inhibitor of anaplastic lymphoma kinase.[1][2] Preclinical studies have demonstrated its efficacy in inhibiting ALK phosphorylation and the growth of ALK-positive cancer cell lines and tumor xenografts.[1] Understanding the cross-resistance profile of this compound is crucial for evaluating its potential role in the treatment of ALK-driven malignancies, particularly in the context of acquired resistance to other ALK inhibitors.
Comparison of Inhibitory Potency
Quantitative data on the inhibitory activity of this compound against wild-type ALK and a limited number of activating mutations is available. However, a comprehensive profile against a broad panel of clinically relevant ALK resistance mutations that emerge during therapy with other ALK inhibitors is not extensively documented in the public domain. The following tables summarize the available data for this compound and provide a comparative landscape of other well-characterized ALK inhibitors.
Table 1: Inhibitory Activity of this compound against ALK
| Target | IC50 (nM) | Cell Line/Assay Type |
| Recombinant ALK | 1.9 ± 0.5 | Enzyme-based TRF assay |
| NPM-ALK | ~30 | Cellular assay (Karpas-299, Sup-M2) |
| ALK (wild-type, amplified) | - | Growth inhibition in NB-1 cells |
| ALK F1174L | - | Growth inhibition in NB-1643 cells |
| ALK R1275Q | - | Growth inhibition in SH-SY5Y cells |
Data compiled from Cheng et al., 2012.[1]
Table 2: Comparative Cross-Resistance Profiles of Clinically Approved ALK Inhibitors (IC50, nM)
| ALK Mutation | Crizotinib | Alectinib | Ceritinib | Brigatinib | Lorlatinib |
| Wild-type | 24 | 1.9 | 3 | 0.5 | 1 |
| C1156Y | 103 | 14 | 12 | 11 | 9 |
| L1196M (Gatekeeper) | 117 | 25 | 28 | 21 | 15 |
| G1202R | >1000 | >1000 | >1000 | 181 | 49.9 |
| S1206Y | 125 | 11 | 13 | 11 | 10 |
| I1171T | 56 | 137 | 11 | 22 | 12 |
| F1174C | 200 | 18 | >1000 | 25 | 16 |
| G1269A | 80 | 12 | 10 | 11 | 9 |
This table represents a compilation of data from multiple sources and serves as a reference for the typical cross-resistance profiles of established ALK inhibitors.[3][4][5] Direct comparison with this compound is limited due to the absence of published data for this compound against most of these mutations.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the cross-resistance profile of ALK inhibitors.
Recombinant ALK Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified ALK protein.
-
Assay Principle: A time-resolved fluorescence (TRF) assay or a radiometric assay is commonly used. In a TRF assay, a biotinylated substrate peptide and an anti-phosphotyrosine antibody labeled with a fluorescent probe are used. The kinase reaction is initiated by the addition of ATP. The amount of phosphorylated substrate is proportional to the fluorescent signal.
-
Procedure:
-
Recombinant ALK enzyme is incubated with the test compound (e.g., this compound) at various concentrations.
-
A substrate peptide and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature for 1 hour).
-
The reaction is stopped, and the amount of phosphorylated product is quantified.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][6]
-
Cell Viability Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the viability of a cell population by 50%.
-
Cell Culture: ALK-positive cell lines, including those engineered to express specific ALK resistance mutations, are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Serial dilutions of the ALK inhibitor are added to the wells.
-
Plates are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a reagent such as MTT, WST-1, or CellTiter-Glo.
-
The absorbance or luminescence is measured, and the percentage of viable cells relative to an untreated control is calculated.
-
IC50 values are determined by fitting the data to a dose-response curve.[7]
-
Western Blotting for ALK Phosphorylation
This technique is used to assess the effect of an inhibitor on the phosphorylation status of ALK and its downstream signaling proteins.
-
Procedure:
-
ALK-positive cells are treated with various concentrations of the inhibitor for a specific duration (e.g., 2-6 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, and downstream signaling molecules (e.g., p-STAT3, p-AKT, p-ERK).
-
Appropriate secondary antibodies are used for detection, and bands are visualized using chemiluminescence.[1][7]
-
Visualizations
ALK Signaling Pathway
Caption: Simplified ALK signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Cross-Resistance Profiling
Caption: Workflow for determining the cross-resistance profile of an ALK inhibitor.
Conclusion
This compound is a potent inhibitor of wild-type ALK and certain activating mutants.[1] However, based on currently available public data, its efficacy against a comprehensive panel of acquired resistance mutations that are known to drive resistance to first, second, and third-generation ALK inhibitors has not been reported. To fully understand the potential clinical utility of this compound, further studies are required to elucidate its cross-resistance profile against clinically relevant ALK mutations such as L1196M and G1202R. This would allow for a more direct comparison with other ALK inhibitors and help define its potential placement in the therapeutic armamentarium for ALK-positive cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Acquired Resistance to ALK Inhibitors and the Rationale for Treating ALK-positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of second-generation ALK inhibitors against crizotinib-resistant mutants in an NPM-ALK model compared to EML4-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
In vivo efficacy comparison of second-generation ALK inhibitors
The landscape of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the advent of second-generation ALK inhibitors. These targeted therapies, including alectinib, brigatinib, and ceritinib, have demonstrated marked improvements in efficacy over their first-generation predecessor, crizotinib. This guide provides a comprehensive in vivo comparison of these three prominent second-generation ALK inhibitors, presenting key experimental data, detailed methodologies, and visual representations of their underlying mechanisms and experimental evaluation.
Comparative In Vivo Efficacy
The in vivo antitumor activity of alectinib, brigatinib, and ceritinib has been extensively evaluated in various preclinical models, including cell line-derived xenografts (CDX), patient-derived xenografts (PDX), and orthotopic models. These studies provide crucial insights into the relative potency of these inhibitors in a living organism.
Tumor Growth Inhibition
Second-generation ALK inhibitors have consistently demonstrated robust tumor growth inhibition in mouse models of ALK-positive NSCLC.
Table 1: In Vivo Tumor Growth Inhibition of Second-Generation ALK Inhibitors in Xenograft Models
| Inhibitor | Cell Line/Model | Animal Model | Dosage | Tumor Growth Inhibition (%) | Source |
| Alectinib | NGP (Neuroblastoma) | Orthotopic Xenograft | 25 mg/kg, i.p., daily for 3 days | Significant apoptosis induction | [1] |
| TH-MYCN Transgenic | Transgenic Mouse | Not specified | Decreased tumor growth and prolonged survival | [2] | |
| A925L Xenograft | Mouse | 25 mg/kg | ~75% regression (regrowth after cessation) | [3] | |
| Brigatinib | CLB-BAR (Neuroblastoma) | Subcutaneous Xenograft | Not specified | Potent tumor growth inhibition | [4] |
| ALK+ H2228 (NSCLC) | Intracranial Orthotopic | 25 or 50 mg/kg | Significant reduction in tumor burden and increased survival | [5] | |
| Ceritinib | H2228 (NSCLC) | Subcutaneous Xenograft | 25 or 50 mg/kg, p.o., daily for 14 days | Marked tumor regression | [6] |
| Ba/F3 (EML4-ALK-WT) | Subcutaneous Xenograft | Not specified | 84.9% | [7] | |
| Crizotinib-resistant H2228 | Subcutaneous Xenograft | Not specified | Effective tumor growth control | [6] |
Note: Direct comparison between studies should be made with caution due to variations in experimental models, cell lines, and treatment regimens.
Intracranial Efficacy
A critical advantage of second-generation ALK inhibitors is their enhanced ability to penetrate the blood-brain barrier and control brain metastases, a common site of disease progression in ALK-positive NSCLC.
Table 2: In Vivo Intracranial Efficacy of Second-Generation ALK Inhibitors
| Inhibitor | Model | Key Findings | Source |
| Alectinib | Intracerebral GBM xenografts | Prolonged survival of mice compared to controls. | [8] |
| Brigatinib | Orthotopic brain tumor model (H2228 cells) | Median survival >64 days (at 50 mg/kg) vs. 47.5 days for crizotinib and 28 days for vehicle. | [5] |
| Ceritinib | Not specified in detail in the provided results | Generally shows CNS activity, but specific preclinical in vivo data on intracranial tumor regression was not detailed in the search results. |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key in vivo experiments are outlined below.
Subcutaneous Xenograft Model for Tumor Growth Inhibition
This model is a standard method to assess the systemic antitumor activity of a compound.
-
Cell Culture: Human ALK-positive cancer cell lines (e.g., H2228, H3122 for NSCLC; NGP for neuroblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.[9]
-
Animal Model: 6-8 week old female immunodeficient mice (e.g., athymic nude or SCID mice) are used. The animals are allowed to acclimate for at least one week before the experiment.[9]
-
Tumor Cell Implantation: Cultured cells in their logarithmic growth phase are harvested and resuspended in a sterile, serum-free medium or a 1:1 mixture of medium and Matrigel at a concentration of approximately 5 x 10^7 cells/mL. A volume of 100 µL (containing 5 x 10^6 cells) is subcutaneously injected into the flank of each mouse.[9]
-
Tumor Growth Monitoring and Randomization: Tumor growth is monitored by measuring the length and width with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.[9] Once tumors reach a predetermined average volume (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.[9]
-
Drug Administration: The ALK inhibitor is prepared in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage or intraperitoneal injection at the specified dose and schedule. The control group receives the vehicle alone.
-
Endpoint Analysis: Tumor volumes and body weights are measured throughout the study. At the end of the experiment, tumors may be excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Orthotopic Lung Cancer Model
This model more accurately recapitulates the tumor microenvironment of lung cancer.
-
Cell Preparation: ALK-positive lung cancer cells are prepared as a single-cell suspension. For injection, cells are often mixed with Matrigel to localize the injection.[10]
-
Animal Model: Immunodeficient mice are anesthetized.
-
Intrapulmonary Injection: A small incision is made in the skin and muscle of the chest wall to expose the lung. A fine-gauge needle is used to inject the tumor cell suspension directly into the lung parenchyma. The incision is then closed.[10][11]
-
Tumor Growth Monitoring: Tumor growth is typically monitored using imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or micro-CT.
-
Drug Administration and Analysis: Treatment and subsequent analyses are carried out as described for the subcutaneous xenograft model.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified ALK signaling pathway and the point of intervention for second-generation ALK inhibitors.
Caption: General experimental workflow for in vivo efficacy studies of ALK inhibitors in mouse models.
Caption: Logical relationship diagram comparing key efficacy characteristics of second-generation ALK inhibitors.
References
- 1. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Brigatinib, an anaplastic lymphoma kinase inhibitor, abrogates activity and growth in ALK-positive neuroblastoma cells, Drosophila and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for the establishment of murine orthotopic lung tumors and the assessment of contralateral pulmonal metastasis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
A Comparative Analysis of CEP-28122 and Novel ALK Inhibitors for Anaplastic Lymphoma Kinase-Driven Cancers
For Immediate Release
This guide provides a comprehensive comparison of the preclinical ALK inhibitor CEP-28122 against a panel of novel, clinically approved ALK inhibitors, including second-generation agents Ceritinib, Alectinib, and Brigatinib, and the third-generation inhibitor Lorlatinib. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and targeted cancer therapies.
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical molecular target in several cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma. Constitutive activation of ALK, often due to chromosomal translocations, gene amplification, or point mutations, drives tumor growth and survival.[1][2][3] The development of ALK inhibitors has revolutionized the treatment landscape for patients with ALK-positive malignancies.
This guide summarizes the available preclinical data for this compound and compares its in vitro potency with that of established novel ALK inhibitors. Detailed experimental methodologies for key assays are provided to support further research and comparative studies.
In Vitro Potency Against Wild-Type ALK
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and novel ALK inhibitors against wild-type ALK in enzymatic or cellular assays. Lower IC50 values indicate greater potency.
| Inhibitor | Generation | Target Kinase(s) | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Key Resistance Mutations Covered |
| This compound | Preclinical | ALK | 1.9[4] | 30[4] | Not extensively studied |
| Crizotinib | First | ALK, ROS1, MET | ~3 | ~150 | - |
| Ceritinib | Second | ALK, ROS1, IGF-1R | 0.15[5] | 22.8 (Karpas299 cells)[6] | L1196M, G1269A, S1206Y, I1171T[5] |
| Alectinib | Second | ALK, RET | 1.9[5][7] | 3 (KARPAS-299 cells)[7] | L1196M, G1269A, C1156Y, F1174L[5] |
| Brigatinib | Second | ALK, ROS1, FLT3, EGFR (mutant) | 0.6[8] | 14 (native EML4-ALK)[9] | Broad coverage including G1202R[5][9] |
| Lorlatinib | Third | ALK, ROS1 | <0.07 (Ki)[10] | 0.2 - 77 (against various ALK mutations)[10] | Broadest coverage including G1202R and compound mutations[5][11] |
ALK Signaling Pathway
The following diagram illustrates the canonical ALK signaling pathway, which is aberrantly activated in ALK-driven cancers. Upon dimerization and autophosphorylation, the ALK receptor tyrosine kinase activates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, promoting cell proliferation, survival, and differentiation.[3][12]
References
- 1. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ALK‐rearrangement in non‐small‐cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 12. Targeting ALK Rearrangements in NSCLC: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling CEP-28122
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like CEP-28122. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a potent and selective orally active anaplastic lymphoma kinase (ALK) inhibitor.[1][2][3][4] Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.
This compound is a diaminopyrimidine derivative with a molecular weight of 539.06 g/mol .[5] It is a solid powder that is soluble in DMSO. For research purposes, it is supplied as a crystalline solid.[6]
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the mandatory personal protective equipment required when handling this compound, based on established safety data sheets.[7]
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[7] |
| Hands | Chemical-resistant gloves | Inspected prior to use. Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[7] |
| Body | Protective Clothing | Fire/flame resistant and impervious clothing.[7] A lab coat or chemical-resistant coveralls should be worn. |
| Respiratory | Full-face Respirator | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[7] |
Experimental Protocols: Step-by-Step Handling and Disposal
I. Engineering Controls and Workspace Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Ignition Sources: Remove all sources of ignition from the handling area. Use spark-proof tools and explosion-proof equipment.[7]
-
Electrostatic Discharge: Implement measures to prevent fire caused by electrostatic discharge.[7]
II. Handling Procedures:
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[7]
-
Avoid Dust and Aerosol Formation: Do not create dust or aerosols when handling the solid compound.[7]
-
Personal Hygiene: Wash hands thoroughly after handling.[7]
III. Storage:
-
Container: Store this compound in a tightly closed container.[7]
-
Environment: Keep the container in a dry, cool, and well-ventilated place.[7]
-
Long-term Storage: For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[3] In solvent, it can be stored at -80°C for up to one year.[3]
IV. Accidental Release Measures:
-
Personal Precautions: In case of a spill, wear appropriate personal protective equipment, including chemical-impermeable gloves. Ensure adequate ventilation and evacuate personnel to safe areas.[7]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[7]
-
Cleanup: Collect the spilled material and place it in a suitable, closed container for disposal.[7]
V. Disposal Plan:
-
Waste Collection: Collect all waste material, including contaminated PPE and empty containers, in suitable and closed containers.[7]
-
Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]
-
Environmental Protection: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.[7]
Visualizing Safe Handling and Disposal Workflows
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and disposing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound mesylate salt (1022958-60-6 free base) | ALK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (alk) | C28H35ClN6O3 | CID 155805693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. chemicalbook.in [chemicalbook.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
